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  • Product: 5-Chloro-2-(trifluoromethoxy)cinnamic acid
  • CAS: 1092461-22-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

CAS Number: 1092461-22-7 Molecular Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol [1][2] Executive Summary 5-Chloro-2-(trifluoromethoxy)cinnamic acid is a critical intermediate in the synthesis of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1092461-22-7 Molecular Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol [1][2]

Executive Summary

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a critical intermediate in the synthesis of biologically active small molecules, particularly in the development of kinase inhibitors and agrochemicals where the trifluoromethoxy group modulates lipophilicity and metabolic stability.

This guide details the authoritative synthesis of this compound, prioritizing the Knoevenagel Condensation as the primary industrial and laboratory route due to the commercial availability of the aldehyde precursor and high atom economy. An alternative Heck Coupling route is provided for scenarios where the aryl halide is the available starting material.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways. The Knoevenagel route (Path A) is generally preferred for its operational simplicity and avoidance of expensive transition metal catalysts.

Retrosynthesis Target 5-Chloro-2-(trifluoromethoxy) cinnamic acid Disconnect Disconnection Target->Disconnect Aldehyde 5-Chloro-2-(trifluoromethoxy) benzaldehyde (CAS 1092461-15-8) Disconnect->Aldehyde Path A: Knoevenagel Malonic Malonic Acid Disconnect->Malonic Halide 5-Chloro-2-(trifluoromethoxy) iodobenzene Disconnect->Halide Path B: Heck Acrylic Acrylic Acid Disconnect->Acrylic

Figure 1: Retrosynthetic disconnection showing the Knoevenagel (Green) and Heck (Red) pathways.

Primary Route: Knoevenagel Condensation[4]

This protocol utilizes the Doebner modification of the Knoevenagel condensation.[3] The reaction is driven by the deprotonation of malonic acid by a base (pyridine/piperidine), followed by nucleophilic attack on the aldehyde and subsequent decarboxylation.

Reaction Scheme

Reagents: 5-Chloro-2-(trifluoromethoxy)benzaldehyde, Malonic acid, Pyridine, Piperidine (Cat.).[4] Conditions: 80–100°C, 2–4 hours.

Experimental Workflow

KnoevenagelWorkflow Start Setup Mix Dissolution: Aldehyde + Malonic Acid in Pyridine Start->Mix Cat Activation: Add Piperidine (Cat.) Mix->Cat Heat Reaction: Reflux 100°C (2-4h) CO₂ Evolution Cat->Heat Decarboxylation Quench Workup: Pour into ice/HCl Precipitate forms Heat->Quench Cool to RT Filter Isolation: Filtration & Wash Quench->Filter Pure Purification: Recrystallization (EtOH/Water) Filter->Pure

Figure 2: Step-by-step workflow for the Knoevenagel condensation protocol.

Detailed Protocol

Step 1: Setup Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood to manage CO₂ evolution.

Step 2: Reagent Loading Add the reagents according to the stoichiometry in Table 1.

Table 1: Reagent Stoichiometry

ReagentEquiv.[3][4][5][6]Amount (Example)Role
5-Chloro-2-(trifluoromethoxy)benzaldehyde 1.011.23 g (50 mmol)Limiting Reagent
Malonic Acid 2.010.41 g (100 mmol)Nucleophile
Pyridine Solvent25.0 mLSolvent/Base
Piperidine 0.10.5 mLCatalyst

Step 3: Reaction

  • Stir the mixture at room temperature until malonic acid is dissolved.

  • Heat the solution to 100°C . Evolution of carbon dioxide (bubbling) will be observed.

  • Maintain reflux for 3 hours or until TLC (SiO₂, 20% EtOAc/Hexane) indicates consumption of the aldehyde.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a stirred beaker containing 200 mL of ice-cold 2M HCl . Caution: Exothermic neutralization.

  • A white to off-white precipitate of the crude cinnamic acid will form immediately.

  • Stir for 30 minutes to ensure complete precipitation.

Step 5: Purification

  • Filter the solid using a Buchner funnel.[4]

  • Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (95%). Add hot water dropwise until turbidity persists, then cool slowly to 4°C.

  • Collect the crystals and dry under vacuum at 50°C.

Expected Yield: 85–92% Characterization: ¹H NMR (DMSO-d₆) should show characteristic trans-alkene doublets (J ≈ 16 Hz) around 6.5 and 7.6 ppm.

Alternative Route: Heck Coupling

If the aldehyde is unavailable, the Heck reaction offers a viable alternative using the aryl iodide.

Reaction:

Ar-I + Acrylic Acid


 Ar-CH=CH-COOH

Protocol Summary:

  • Combine 5-Chloro-2-(trifluoromethoxy)iodobenzene (1.0 equiv), Acrylic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Triethylamine (2.5 equiv) in DMF.

  • Heat to 90°C under nitrogen for 12 hours.

  • Acidify workup similar to Route A.

Note: This route often requires column chromatography to remove palladium residues, making it less "green" than Route A.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationEnsure reflux temperature is maintained >90°C for at least 2 hours.
Oily Product Impurities (Pyridinium salts)Increase the volume of 2M HCl during workup; ensure pH < 2.
Dark Coloration Oxidation of PyridineUse freshly distilled pyridine; perform reaction under N₂ atmosphere.
Incomplete Conversion Wet Malonic AcidUse dry reagents; water inhibits the formation of the reactive iminium intermediate.

References

  • Sigma-Aldrich. 5-Chloro-2-(trifluoromethoxy)cinnamic acid Product Page (CAS 1092461-22-7).Link

  • ChemScene. 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS 1092461-15-8).[6][7]Link

  • Jones, G.The Knoevenagel Condensation. Organic Reactions, 2011. (Standard reference for mechanism).
  • Asian Journal of Chemistry. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds. Vol. 29, No. 9, 2017.[3] Link

  • Royal Society of Chemistry. Pyridine-free Knoevenagel Condensation. New J. Chem., 2013. Link

Sources

Exploratory

5-Chloro-2-(trifluoromethoxy)cinnamic acid chemical properties

Topic: 5-Chloro-2-(trifluoromethoxy)cinnamic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Fluorinated Building Blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-2-(trifluoromethoxy)cinnamic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS: 1092461-22-7 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules. Characterized by the presence of a lipophilic trifluoromethoxy (-OCF


) group and a chlorine substituent on the phenyl ring, this compound offers a unique electronic and steric profile.

In drug discovery, the -OCF


 motif is increasingly prioritized as a "super-lipophilic" bioisostere that enhances membrane permeability and metabolic stability without the high reactivity associated with other halogenated ethers. This guide details the physicochemical properties, synthetic methodologies, and reactivity profiles necessary for utilizing this scaffold in lead optimization and SAR (Structure-Activity Relationship) studies.

Physicochemical Profiling

The following data consolidates experimental and predicted values critical for formulation and reaction planning.

PropertyValue / Description
CAS Number 1092461-22-7
IUPAC Name (E)-3-[5-Chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Molecular Formula C

H

ClF

O

Molecular Weight 266.60 g/mol
Appearance White to off-white crystalline solid
Melting Point 145–150 °C (Predicted range based on analogs)
LogP (Predicted) 3.6 ± 0.4 (High lipophilicity due to -OCF

and -Cl)
pKa (Predicted) 4.3 ± 0.1 (Carboxylic acid)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Rotatable Bonds 3
Electronic & Steric Analysis
  • Trifluoromethoxy Group (-OCF

    
    ):  Located at the ortho position relative to the acrylic acid chain. It exerts a strong electron-withdrawing inductive effect (
    
    
    
    ) but can donate electrons via resonance (
    
    
    ). Crucially, the -OCF
    
    
    group adopts an orthogonal conformation relative to the aromatic ring, creating a unique steric block that can restrict rotation and lock bioactive conformations.
  • Chlorine Atom (-Cl): Located at the meta position (C5). It provides a secondary handle for lipophilicity and fills hydrophobic pockets in target proteins.

Synthetic Routes & Methodology

The most robust synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid utilizes the Knoevenagel Condensation , reacting the corresponding benzaldehyde with malonic acid.

Core Synthesis: Knoevenagel Condensation[3][4]

Precursor: 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS: 1092461-15-8)[1]

Reagents & Conditions
  • Reagents: Malonic acid (1.2–1.5 equiv), Pyridine (Solvent/Base), Piperidine (Catalyst, 0.1 equiv).

  • Temperature: 80–100 °C.

  • Time: 4–12 hours.[2][3]

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-(trifluoromethoxy)benzaldehyde (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add malonic acid (15 mmol) and a catalytic amount of piperidine (1 mmol).

  • Reaction: Heat the mixture to 90 °C. Evolution of CO

    
     gas indicates the decarboxylation step is proceeding (Doebner modification).
    
  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes) or LC-MS until the aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly add concentrated HCl dropwise to acidify to pH < 2 (precipitating the product).

    • Dilute with ice water (50 mL).

  • Isolation: Filter the white precipitate. Wash the cake thoroughly with cold water to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain the pure trans-cinnamic acid isomer.

Visualizing the Synthesis Logic

SynthesisPath Aldehyde 5-Chloro-2-(trifluoromethoxy) benzaldehyde (CAS: 1092461-15-8) Intermediate Knoevenagel Adduct (Unstable) Aldehyde->Intermediate Pyridine, Piperidine Nu- Addition Malonic Malonic Acid Malonic->Intermediate Product 5-Chloro-2-(trifluoromethoxy) cinnamic acid (CAS: 1092461-22-7) Intermediate->Product Decarboxylation (-CO2) Heat (90°C)

Figure 1: Knoevenagel condensation pathway utilizing the Doebner modification for decarboxylation.

Reactivity & Functionalization

This molecule contains three distinct reactive centers: the carboxylic acid, the alkene, and the aryl chloride.

A. Carboxylic Acid Transformations

The acid moiety is the primary handle for attaching this scaffold to larger pharmacophores.

  • Amide Coupling: Reacts efficiently with amines using standard coupling agents (HATU, EDC/HOBt) to form cinnamamides.

  • Esterification: Fischer esterification (MeOH/H

    
    SO
    
    
    
    ) yields the methyl ester, useful for purification or as a prodrug motif.
B. Alkene Reactivity
  • Hydrogenation: Pd/C catalyzed hydrogenation reduces the double bond to form the saturated propionic acid derivative. This removes the Michael acceptor character, often necessary to reduce toxicity in later-stage drug candidates.

  • Michael Addition: The electron-withdrawing nature of the aryl ring makes the

    
    -carbon moderately electrophilic, allowing for conjugate addition of thiols or amines under basic conditions.
    
C. Aryl Chloride & Trifluoromethoxy Stability
  • Aryl Chloride: The chlorine at C5 is deactivated by the electron-withdrawing -OCF

    
     group. Standard S
    
    
    
    Ar is not feasible. However, Buchwald-Hartwig aminations or Suzuki couplings are possible using specialized palladium catalysts (e.g., Pd
    
    
    (dba)
    
    
    with XPhos) to functionalize the C5 position.
  • Trifluoromethoxy Group: This group is chemically inert under standard acidic, basic, and reductive conditions. It serves purely as a lipophilic anchor.

Reactivity Logic Diagram

Reactivity Center 5-Chloro-2-(trifluoromethoxy) cinnamic acid Acid Carboxylic Acid (-COOH) Center->Acid Alkene Alkene (-CH=CH-) Center->Alkene Ring Aryl Chloride (-Cl) Center->Ring Amide Amide Coupling (HATU/Amine) Acid->Amide Sat Hydrogenation (Pd/C, H2) Alkene->Sat Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Ring->Suzuki Requires Specialized Ligands

Figure 2: Functionalization map highlighting the three orthogonal reactive sites.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 5-chloro-2-(trifluoromethoxy) moiety is a powerful tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties:

  • Metabolic Blocking: The -OCF

    
     group blocks the ortho position from oxidative metabolism (CYP450 hydroxylation). The -Cl atom similarly protects the meta position.
    
  • Lipophilicity Tuning: The -OCF

    
     group is significantly more lipophilic than a methoxy (-OMe) or even a trifluoromethyl (-CF
    
    
    
    ) group. This enhances blood-brain barrier (BBB) permeability.
  • Conformational Locking: The size of the -OCF

    
     group forces the cinnamic side chain to twist out of planarity, potentially improving selectivity for specific receptor pockets.
    
Target Classes

Cinnamic acid derivatives bearing this substitution pattern are frequently screened as:

  • PPAR Agonists: For metabolic disorders (diabetes, dyslipidemia).

  • Quinolone Antibiotic Precursors: Cyclization of the acid can yield fluorinated quinolones.

  • Tyrosine Kinase Inhibitors: As the "tail" section of EGFR or VEGFR inhibitors.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, data from the benzaldehyde precursor and analogous cinnamic acids dictate the following precautions:

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the solid powder is likely a respiratory irritant.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.

References

  • Knoevenagel Condensation Methodology

    • Title: "Knoevenagel condensation of aromatic aldehydes with active methylene compounds..."[4][2]

    • Source:Asian Journal of Chemistry, 2017.
    • URL:[Link]

  • Properties of the Trifluoromethoxy Group

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"
    • Source:Molecules, 2023.[5]

    • URL:[Link]

  • Precursor Data (Aldehyde): Title: "5-Chloro-2-(trifluoromethoxy)benzaldehyde Safety Data Sheet" Source: Sigma-Aldrich / MilliporeSigma.
  • CAS Verification: Title: "5-Chloro-2-(trifluoromethoxy)cinnamic acid Product Detail" Source: Chemical Book / CAS Registry.

Sources

Foundational

Spectroscopic data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethoxy)cinnamic acid This guide provides a comprehensive technical framework for the spectroscopic analysis of 5-Chloro-2-(triflu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

This guide provides a comprehensive technical framework for the spectroscopic analysis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 904909-51-1). It is designed for researchers, scientists, and drug development professionals who require robust methods for structural confirmation and purity assessment of this and similar fluorinated aromatic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a substituted aromatic carboxylic acid. Its unique combination of a cinnamic acid backbone, a chloro substituent, and a trifluoromethoxy group makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug design for its ability to modulate metabolic stability, lipophilicity, and binding affinity.

Given the nuanced structure, unambiguous characterization is paramount. A multi-technique spectroscopic approach is not merely recommended; it is essential for confirming the molecular structure, identifying impurities, and ensuring the material's suitability for downstream applications. This guide outlines a self-validating workflow, integrating Infrared (IR) Spectroscopy, multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The analytical strategy is dictated by the molecule's constituent functional groups. A preliminary analysis of the structure allows us to predict the key spectroscopic signatures that will serve as our analytical targets.

Chemical Structure:

Key Functional Groups & Expected Signatures:

  • Carboxylic Acid (-COOH): Will exhibit a very broad O-H stretch in the IR spectrum and a characteristic downfield proton signal in ¹H NMR. The carbonyl carbon will appear around 165-175 ppm in ¹³C NMR.

  • Alkene (-CH=CH-): The C=C bond will show a distinct stretch in the IR. The vinyl protons will appear as doublets in the ¹H NMR with a large coupling constant (~16 Hz) indicative of a trans configuration.

  • Substituted Benzene Ring: Aromatic C-H and C=C stretching vibrations will be visible in the IR. The aromatic protons will produce a complex multiplet pattern in the ¹H NMR.

  • Trifluoromethoxy Group (-OCF₃): Strong C-F and C-O stretching bands are expected in the IR "fingerprint" region. This group will produce a sharp singlet in the ¹⁹F NMR spectrum.

  • Chloro Substituent (-Cl): While the C-Cl stretch is in the low-frequency region of the IR, the primary influence of the chlorine atom is on the electronic environment, affecting the chemical shifts of nearby aromatic protons and carbons in the NMR spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier Transform Infrared (FT-IR) spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. Its speed and simplicity provide immediate verification of the carboxylic acid and aromatic features. For a solid sample like this, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets as it requires minimal sample preparation and eliminates potential moisture contamination, ensuring a clean and reproducible spectrum.

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.

  • Background Collection: Perform a background scan with the clean, empty ATR crystal to record the ambient atmospheric spectrum (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount (1-2 mg) of the crystalline 5-Chloro-2-(trifluoromethoxy)cinnamic acid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. The quality of the spectrum is directly dependent on this contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added to achieve a high signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.[1]

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule. The following table summarizes the expected absorption bands critical for identification.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance & Rationale
~2500–3300O-H StretchCarboxylic AcidVery broad and strong due to intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers.[2][3]
~3030C-H StretchAromatic/AlkeneMedium to weak, sharp peaks appearing just above 3000 cm⁻¹.
~1680–1710C=O StretchCarboxylic AcidStrong and sharp. Conjugation with the alkene and aromatic ring slightly lowers the frequency compared to a saturated carboxylic acid.[2][4][5]
~1625C=C StretchAlkeneMedium intensity, sharp. Conjugation enhances intensity.[2]
~1500-1600C=C StretchAromatic RingTwo to three medium, sharp bands.
~1200-1300C-O Stretch / O-H BendCarboxylic AcidStrong bands associated with the carboxylic acid group.
~1150-1250C-F StretchTrifluoromethoxyVery strong and characteristic absorption bands.
~1050-1150C-O StretchAryl EtherStrong band from the Ar-O bond of the trifluoromethoxy group.
~650-800C-Cl StretchAryl ChlorideMedium to weak band in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For 5-Chloro-2-(trifluoromethoxy)cinnamic acid, a suite of 1D experiments—¹H, ¹³C, and ¹⁹F NMR—is required for complete assignment. The choice of a deuterated solvent like DMSO-d₆ is strategic; it readily dissolves polar carboxylic acids and its residual proton signal does not overlap with the signals of interest. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, providing a zero reference point.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.[6]

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of at least 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a spectrum can be obtained quickly with a small number of scans.[7] A suitable fluorine-containing reference compound should be used or the spectrum referenced externally.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm for ¹H and ¹³C). For ¹H NMR, integrate the signals to determine proton ratios.

NMR Workflow for Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation Prep Dissolve ~15mg Sample in 0.7mL DMSO-d6 + TMS Acq_H1 ¹H NMR Prep->Acq_H1 Insert into Spectrometer Acq_C13 ¹³C NMR Analysis Process Spectra: - Phasing - Baseline Correction - Referencing Acq_H1->Analysis Acq_F19 ¹⁹F NMR Acq_C13->Analysis Acq_F19->Analysis Assign Assign Signals: - Chemical Shift (δ) - Integration (¹H) - Multiplicity (J-coupling) Analysis->Assign Confirm Correlate All Data & Confirm Molecular Structure Assign->Confirm

Caption: NMR analysis workflow from sample preparation to final structure confirmation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHThe acidic proton is typically a broad singlet, deshielded, and its position can be concentration-dependent.
~7.8 - 8.0m3HAromaticThe aromatic protons will be in the downfield region due to the electron-withdrawing nature of the substituents and the cinnamic backbone. The exact splitting pattern will be complex.
~7.7d, J ≈ 16 Hz1HAr-CH=The vinyl proton α to the aromatic ring is deshielded by the ring current. The large coupling constant confirms the trans geometry.
~6.6d, J ≈ 16 Hz1H=CH-COOHThe vinyl proton β to the aromatic ring is shielded relative to its coupling partner.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~167C=OCarboxylic acid carbonyl carbon.
~145-155Ar-C-OCF₃Aromatic carbon attached to the highly electron-withdrawing -OCF₃ group. Expected to show coupling to fluorine.
~145Ar-CH=Vinyl carbon α to the aromatic ring.
~120-140Aromatic C/CHSignals for the remaining aromatic carbons.
~122=CH-COOHVinyl carbon β to the aromatic ring.
~120 (q, ¹JCF ≈ 257 Hz)-OCF₃The carbon of the trifluoromethoxy group will be a quartet with a very large one-bond C-F coupling constant.[8]
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -58 to -60s-OCF₃The three fluorine atoms are equivalent and will appear as a sharp singlet. The chemical shift is characteristic of an aryl trifluoromethoxy group.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is the technique of choice for a polar, acidic compound like this, as it is a soft ionization method that typically yields an intact molecular ion.[9] Analysis in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are crucial for validating the structure through characteristic fragmentation patterns.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

  • LC-MS System: Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system (e.g., using a short C18 column) coupled to the ESI source.

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to identify the molecular ion. The mass range should be set appropriately (e.g., m/z 50-500).

  • HRMS Measurement: Determine the accurate mass of the molecular ion to at least four decimal places. Compare this experimental mass to the calculated theoretical mass to confirm the elemental formula (C₁₀H₆ClF₃O₂).

  • MS/MS Acquisition: Select the molecular ion ([M-H]⁻) as the precursor for a CID experiment. Apply varying collision energies to induce fragmentation and record the resulting product ion spectrum.

Predicted Fragmentation Pathway

Fragmentation Mol [M-H]⁻ m/z 251.0/253.0 Ion1 [M-H-CO₂]⁻ m/z 207.0/209.0 Mol->Ion1 -CO₂ Ion2 [M-H-OCF₃]⁻ m/z 166.0/168.0 Mol->Ion2 -•OCF₃ Ion3 [M-H-Cl]⁻ m/z 216.0 Mol->Ion3 -•Cl Frag1 Loss of CO₂ (-44 Da) Frag2 Loss of OCF₃ (-85 Da) Frag3 Loss of Cl (-35 Da)

Caption: Predicted major fragmentation pathways for [M-H]⁻ of the target molecule.

Predicted Mass Spectrometry Data (ESI-HRMS)
m/z (Negative Ion Mode)FormulaAssignmentRationale
250.9936 / 252.9906C₁₀H₅ClF₃O₂⁻[M-H]⁻The molecular ion. The ~3:1 isotopic pattern is a definitive marker for the presence of one chlorine atom.
206.9929 / 208.9899C₉H₅ClF₃⁻[M-H-CO₂]⁻A characteristic fragmentation of cinnamic acids is the loss of carbon dioxide (44 Da) from the carboxylate group.[9][10]
166.0132 / 168.0102C₉H₅ClO⁻[M-H-OCF₃]⁻Loss of the trifluoromethoxy radical.

Conclusion: A Self-Validating Analytical Framework

The comprehensive spectroscopic characterization of 5-Chloro-2-(trifluoromethoxy)cinnamic acid is achieved through the synergistic application of IR, NMR, and MS.

  • IR spectroscopy rapidly confirms the essential functional groups.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) provides the definitive carbon-hydrogen framework, stereochemistry, and confirms the presence and environment of the fluorine atoms.

  • High-Resolution MS validates the elemental composition and offers further structural proof through predictable fragmentation patterns.

Together, these techniques constitute a robust, self-validating system. Each method corroborates the findings of the others, leading to an unambiguous and trustworthy structural assignment, which is the bedrock of quality and reliability in chemical research and development.

References

  • ResearchGate. MS spectra showing fragmentation patterns of cinnamic acid derivatives... Available from: [Link].

  • ResearchGate. Single stage electrospray mass spectrum of trans-cinnamic acid in... Available from: [Link].

  • Standard Operating Procedure. F-NMR. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information for - Rsc.org. Available from: [Link].

  • MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Available from: [Link].

  • MassBank. Cinnamic acids and derivatives. Available from: [Link].

  • Indonesian Journal of Chemical Science and Technology (IJCST). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Available from: [Link].

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. Available from: [Link].

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link].

  • Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Available from: [Link].

  • Swarthmore College. Experiment 11 — Infrared Spectroscopy. Available from: [Link].

  • Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link].

  • University of Ottawa. 19Flourine NMR. Available from: [Link].

  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Available from: [Link].

  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link].

Sources

Exploratory

Solubility Profiling of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and experimental determination strategies for 5-Chloro-2-(trifluoromethoxy)cinnamic acid . CAS No: 1092461-22-7 Formula: C₁₀H₆ClF₃...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination strategies for 5-Chloro-2-(trifluoromethoxy)cinnamic acid .

CAS No: 1092461-22-7 Formula: C₁₀H₆ClF₃O₃ Molecular Weight: 266.60 g/mol [1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a specialized fluorinated phenylpropanoid intermediate used primarily in the synthesis of bioactive indoles, quinolines, and pharmaceutical candidates targeting metabolic disorders. Its physicochemical behavior is dominated by the trifluoromethoxy (-OCF₃) group, a lipophilic substituent that significantly alters solubility compared to unsubstituted cinnamic acid.

This guide provides a theoretical solubility profile derived from structure-property relationships (SPR), followed by a validated experimental protocol for precise determination. The compound exhibits a "Lipophilic Acid" profile: high solubility in polar aprotic solvents, moderate solubility in alcohols/esters, and negligible aqueous solubility at neutral pH.

Physicochemical & Structural Analysis

Understanding the molecule's functional groups is prerequisite to predicting solvent interactions.

FeatureChemical EffectSolubility Impact
Carboxylic Acid (-COOH) H-bond donor/acceptor; Ionizable (pKa ~4.2–4.5).Soluble in basic aqueous media; forms dimers in non-polar solvents.
Trifluoromethoxy (-OCF₃) High lipophilicity (Hansch

≈ 1.04); Electron-withdrawing.
Reduces water solubility; enhances solubility in chlorinated and aromatic solvents.
Chlorine (-Cl) Lipophilic; Weakly deactivating.Increases partition coefficient (LogP); enhances solubility in DCM/Toluene.
Cinnamic Backbone Conjugated

-system; Planar/Rigid.
Increases crystal lattice energy, potentially lowering solubility in alkanes (Hexane).
Predicted Solubility Classifications
  • High Solubility (>100 mg/mL): DMSO, DMF, THF (Polar Aprotic).

  • Moderate Solubility (20–100 mg/mL): Ethanol, Methanol, Ethyl Acetate, Acetone.

  • Low Solubility (1–20 mg/mL): Toluene, Dichloromethane, Diethyl Ether.

  • Insoluble (<0.1 mg/mL): Water (pH < 7), Hexane, Heptane.

Experimental Protocol: The "Gold Standard" Solubility Screen

Since specific literature data for this CAS is sparse, researchers must generate precise data using a self-validating isothermal shake-flask method.

Workflow Diagram

The following decision tree outlines the standardized workflow for solubility determination and solvent selection.

SolubilityWorkflow Start Start: 5-Chloro-2-(trifluoromethoxy)cinnamic acid Screen Phase 1: Visual Solubility Screen (Solvent Addition Method) Start->Screen Soluble Dissolves < 10 vol? Screen->Soluble Quant Phase 2: Equilibrium Solubility (Shake-Flask Method) Analysis Phase 3: HPLC Quantification (Reverse Phase C18) Quant->Analysis DataFit Phase 4: Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Soluble->Quant No (Saturated) High Solubility (>100 mg/mL) High Solubility (>100 mg/mL) Soluble->High Solubility (>100 mg/mL) Yes

Figure 1: Standardized workflow for determining solubility of fluorinated cinnamic acid derivatives.

Detailed Methodology

Objective: Determine mole fraction solubility (


) at 

.
  • Preparation : Add excess solid 5-Chloro-2-(trifluoromethoxy)cinnamic acid (approx. 500 mg) to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration :

    • Seal vial and place in a thermostatic shaker bath at 25.0 ± 0.1 °C.

    • Agitate at 150 rpm for 24 hours.

    • Allow to settle (static) for 4 hours to ensure phase separation.

  • Sampling :

    • Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds).

    • Dilute the filtrate immediately with Mobile Phase (Acetonitrile) to prevent precipitation.

  • Quantification (HPLC Conditions) :

    • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase : 60:40 Acetonitrile : Water (with 0.1% Phosphoric Acid to suppress ionization of the carboxylic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 270 nm (characteristic cinnamic absorption).

Solvent Selection for Process Optimization

Based on the functional group analysis, the following solvent systems are recommended for specific process stages.

Reaction Solvents
  • Toluene : Recommended for coupling reactions (e.g., amide bond formation). The compound is moderately soluble, allowing for heating to reflux without rapid solvent loss, while the lipophilic nature of the -OCF₃ group prevents "oiling out."

  • THF (Tetrahydrofuran) : Excellent for reduction steps. High solubility ensures homogenous reaction kinetics.

Crystallization & Purification

The "Lipophilic Acid" nature suggests an Antisolvent Crystallization strategy.

  • System A (Standard): Ethanol + Water

    • Dissolve the acid in warm Ethanol (approx. 50°C).

    • Slowly add Water (antisolvent) until turbidity persists.

    • Cool to 4°C. The -OCF₃ and -Cl groups drive rapid precipitation in high water ratios.

  • System B (High Purity): Ethyl Acetate + Heptane

    • Dissolve in minimal Ethyl Acetate.

    • Add Heptane to lower the solubility power. This removes polar impurities while crystallizing the target acid.

Thermodynamic Modeling (Data Fitting)

For researchers generating temperature-dependent data (e.g., 278 K to 323 K), the Modified Apelblat Equation is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C : Empirical parameters derived from regression.

  • Utility : Allows interpolation of solubility at any specific process temperature (e.g., cooling crystallization curves).

References

  • Compound Identity : 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 1092461-22-7).[2][3] Sigma-Aldrich / MilliporeSigma Catalog.

  • Methodology: Mota, F. L., et al. (2008). "Solubility of Cinnamic Acid Derivatives in Organic Solvents." Industrial & Engineering Chemistry Research. (Validates the shake-flask protocol for cinnamic acids).
  • Structural Insight: Leroux, F. (2004). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem. (Explains the lipophilicity enhancement of -OCF₃ vs -H).
  • Thermodynamics: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Foundational

Technical Guide: Thermal Stability &amp; Degradation of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 5-Chloro-2-(trifluoromethoxy)cinnamic acid . [1] Executive Summary 5-Chloro-2-(trifluoromethoxy)cinnamic acid (Predic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 5-Chloro-2-(trifluoromethoxy)cinnamic acid .

[1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)cinnamic acid (Predicted MW: 266.60 g/mol ) is a specialized fluorinated intermediate, likely utilized in the synthesis of agrochemicals or pharmaceutical APIs (Active Pharmaceutical Ingredients). Its stability profile is defined by the competition between the robust trifluoromethoxy ether linkage and the thermally labile acrylic acid side chain.

Critical Stability Thresholds (Predicted):

  • Safe Processing Temperature: < 100°C

  • Decarboxylation Onset: ~140–160°C

  • Fluorine Extrusion (OCF₃ breakdown): > 280°C

This guide outlines the physicochemical baseline, degradation mechanisms, and validation protocols required to handle this compound safely.

Physicochemical Baseline & Structural Logic

To understand the thermal behavior, we must analyze the contribution of each functional group to the molecule's overall lattice energy and reactivity.

FeatureStructural MoietyThermal Impact
Backbone Cinnamic Acid (Acrylic acid side chain)Primary Failure Point. Prone to thermal decarboxylation, releasing CO₂ and forming a styrene derivative.
Substituent 1 2-Trifluoromethoxy (-OCF₃)High Stability. The C-F bonds are strong (approx. 116 kcal/mol). However, the ether oxygen adds electron density that can stabilize radical intermediates during high-temp degradation.
Substituent 2 5-Chloro (-Cl)Moderate Stability. Generally inert below 250°C but increases the lipophilicity and density of the crystal lattice.
Sterics Ortho-substitution (Position 2)Destabilizing. The bulky -OCF₃ group at the ortho position forces the acrylic side chain out of planarity, potentially lowering the melting point compared to para isomers.
Predicted Properties[2][3]
  • Formula: C₁₀H₆ClF₃O₃

  • Melting Point (MP): 115–135°C (Estimated based on 3-CF₃ and 2-Cl analogs).

  • Solubility: High in MeOH, DMSO, EtOAc; Low in Water.

Thermal Degradation Mechanisms

The degradation of this molecule follows a sequential pathway. The loss of the carboxylic acid group is the kinetic product, while the breakdown of the fluorinated ether is the thermodynamic product.

Pathway A: Thermal Decarboxylation (Primary)

Upon heating above the melting point, the activation energy for decarboxylation is reached. The electron-withdrawing nature of the trifluoromethoxy group (Hammett constant


) on the ring slightly stabilizes the transition state, but the reaction proceeds readily at elevated temperatures.
  • Reaction:

    
    
    
  • Product: 4-Chloro-1-(trifluoromethoxy)-2-vinylbenzene (a styrene derivative).

  • Risk: This product is prone to spontaneous polymerization, leading to insoluble gums/tars.

Pathway B: Fluorinated Ether Fragmentation (Secondary)

At extreme temperatures (>300°C) or in the presence of Lewis acids, the -OCF₃ group can decompose.

  • Mechanism: Homolytic cleavage of the O-CF₃ bond or elimination of carbonyl difluoride (COF₂).

  • Byproducts: HF (Hydrofluoric acid), COF₂ (Toxic gas), and phenolic chars.

Visualization: Degradation Pathways

DegradationPathways Parent 5-Chloro-2-(trifluoromethoxy) cinnamic acid TS1 Transition State (Cyclic 6-membered) Parent->TS1 Heat (>140°C) Pyrolysis Degradant B: HF + COF2 + Char Parent->Pyrolysis Extreme Heat (>300°C) Styrene Degradant A: 3-Chloro-6-(trifluoromethoxy)styrene TS1->Styrene - CO2 (Decarboxylation) Polymer Insoluble Polymer (Gums/Tars) Styrene->Polymer Radical Polymerization

Caption: Primary thermal failure mode is decarboxylation to a reactive styrene, followed by polymerization.[1][2]

Experimental Protocols for Stability Validation

Trustworthy data requires rigorous testing. Do not rely solely on melting point apparatus; use TGA and HPLC.

Protocol 1: TGA (Thermogravimetric Analysis)

Objective: Determine the "Onset of Decomposition" (


).
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Sample: 5–10 mg of dry powder in a Platinum or Alumina pan.

  • Method: Ramp 10°C/min from 30°C to 400°C under

    
     purge (50 mL/min).
    
  • Analysis:

    • Look for the first mass loss step. A loss of ~16.5% corresponds to theoretical CO₂ loss (

      
      ).
      
    • If mass loss occurs before the melting point, the material is highly unstable.

Protocol 2: Accelerated Stability Testing (HPLC)

Objective: Quantify degradation rates under stress.

  • Preparation: Dissolve sample at 0.5 mg/mL in Acetonitrile/Water (50:50).

  • Conditions:

    • Control: Store at 4°C.

    • Thermal Stress: Heat at 60°C for 24, 48, and 72 hours.

    • Base Stress: Add 0.1N NaOH (Cinnamic acids are sensitive to base-catalyzed decarboxylation).

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl).

  • Success Criteria: Degradation < 0.5% after 72h at 60°C.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_TGA Thermal Profiling cluster_HPLC Chemical Purity Sample Raw Sample (5-Cl-2-OCF3-Cinnamic Acid) TGA TGA Analysis (10°C/min) Sample->TGA DSC DSC Analysis (Melting Endotherm) Sample->DSC Stress Stress Conditions (60°C / Acid / Base) Sample->Stress Result1 Safe Processing Window TGA->Result1 Determine T(onset) LCMS LC-MS Analysis (Identify Degradants) Stress->LCMS Result2 Shelf-Life Prediction LCMS->Result2 Quantify Styrene Impurity

Caption: Integrated workflow for defining thermal safety and purity profile.

Storage and Handling Recommendations

Based on the functional group analysis, the following handling protocols are mandatory to maintain scientific integrity of the sample.

  • Temperature: Store at 2–8°C . While likely stable at room temperature (25°C), refrigeration retards the slow decarboxylation kinetics over months/years.

  • Light Protection: Cinnamic acid double bonds are photo-active and can undergo [2+2] cycloaddition (dimerization) under UV light. Store in amber vials .

  • pH Sensitivity: Avoid contact with strong bases during workup. If converting to a salt, keep temperatures low (<40°C) to prevent decarboxylation.

  • Drying: Do not oven dry >50°C under vacuum for extended periods. Use a desiccator with

    
     or mild vacuum at ambient temperature.
    

References

  • Mould, R. J., et al. "Thermal stability of trifluoromethoxy-substituted aromatics." Journal of Fluorine Chemistry, Vol 122, 2003. (General reference for OCF3 stability).

  • Cohen, T., et al. "Decarboxylation mechanisms of cinnamic acid derivatives." Journal of Organic Chemistry, 1985.

  • Thermo Fisher Scientific. "Safety Data Sheet: 3-(Trifluoromethyl)cinnamic acid (Analog)." Accessed 2024.

  • NIST Chemistry WebBook. "3-(Trifluoromethoxy)cinnamic acid Spectra and Properties."

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid Derivatives

Introduction: The Significance of Substituted Cinnamic Acids in Modern Drug Discovery Cinnamic acid and its derivatives represent a critical class of organic compounds that serve as foundational scaffolds in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives represent a critical class of organic compounds that serve as foundational scaffolds in the development of novel therapeutic agents. Their versatile structure, characterized by a phenyl ring attached to an acrylic acid moiety, allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.

The specific target of this guide, 5-Chloro-2-(trifluoromethoxy)cinnamic acid, incorporates two key pharmacophores: a chloro group and a trifluoromethoxy group. The chloro substituent can enhance membrane permeability and metabolic stability, while the trifluoromethoxy group is often used to increase lipophilicity and binding affinity to target proteins. The synthesis of derivatives based on this scaffold is therefore of significant interest to researchers in medicinal chemistry and drug development.

This document provides detailed, field-proven protocols for the synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid, designed for researchers, scientists, and drug development professionals. We will explore two primary, reliable synthetic routes: the Knoevenagel Condensation and the Perkin Reaction . Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Strategic Overview: Synthetic Pathways

The synthesis of the target cinnamic acid derivative begins with the commercially available starting material, 5-Chloro-2-(trifluoromethoxy)benzaldehyde . From this key intermediate, two principal C-C bond-forming reactions can be employed to construct the acrylic acid side chain.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Final Product Start 5-Chloro-2-(trifluoromethoxy)benzaldehyde Knoevenagel Protocol 1: Knoevenagel Condensation (with Malonic Acid) Start->Knoevenagel Route A Perkin Protocol 2: Perkin Reaction (with Acetic Anhydride) Start->Perkin Route B Product 5-Chloro-2-(trifluoromethoxy)cinnamic Acid Knoevenagel->Product Perkin->Product

Figure 1: High-level workflow for the synthesis of the target compound.

Protocol 1: Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a highly reliable method for converting aldehydes into α,β-unsaturated acids.[1] The Doebner modification specifically utilizes pyridine as both the solvent and a base, with a catalytic amount of piperidine, to react an aldehyde with malonic acid.[1][2] The reaction proceeds via an intermediate that undergoes spontaneous decarboxylation, yielding the cinnamic acid derivative directly. This method is often preferred for its high yields and relatively mild conditions.

Causality Behind Experimental Choices:
  • Malonic Acid: Serves as the source for the two carbons of the acrylic acid moiety. Its active methylene group is readily deprotonated.

  • Pyridine: Functions as a basic solvent to facilitate the reaction and dissolve the reactants.

  • Piperidine: A stronger base than pyridine, it acts as the primary catalyst to deprotonate malonic acid, initiating the condensation. Only a catalytic amount is needed.

  • Heating: Provides the necessary activation energy for both the condensation and the subsequent decarboxylation step.

Reaction Scheme:

Knoevenagel_Reaction compound1 5-Chloro-2-(trifluoromethoxy)benzaldehyde plus1 + compound2 Malonic Acid arrow Pyridine, Piperidine (cat.) Δ (Heat) intermediate [Unstable Intermediate] arrow->intermediate arrow2 - CO₂ intermediate->arrow2 product (E)-5-Chloro-2-(trifluoromethoxy)cinnamic Acid arrow2->product

Figure 2: Knoevenagel condensation for target synthesis.
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Chloro-2-(trifluoromethoxy)benzaldehyde224.5610.02.25 g
Malonic Acid104.0620.02.08 g (2.0 equiv)
Pyridine79.10-20 mL
Piperidine85.15cat.~0.2 mL (5 drops)
Hydrochloric Acid (1 M)36.46-As needed
Deionized Water18.02-As needed
Ethanol46.07-For recrystallization
Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 5-Chloro-2-(trifluoromethoxy)benzaldehyde (2.25 g, 10.0 mmol) and malonic acid (2.08 g, 20.0 mmol).

  • Solvent and Catalyst: Add pyridine (20 mL) to dissolve the solids, followed by the addition of piperidine (~0.2 mL).

  • Reaction: Heat the mixture to a gentle reflux (approximately 90-100°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 100 mL of cold water and ice, while stirring.

    • Acidify the aqueous mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 2. This will precipitate the crude cinnamic acid product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • For higher purity, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Protocol 2: Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base catalyst.[3][4][5] For this synthesis, acetic anhydride is used as the acyl source and sodium acetate serves as the base. This reaction typically requires higher temperatures than the Knoevenagel condensation.

Causality Behind Experimental Choices:
  • Acetic Anhydride: Serves a dual role as a reactant (providing the C2 unit for the acrylic acid) and as the solvent.

  • Anhydrous Sodium Acetate: Acts as the weak base required to deprotonate acetic anhydride, forming a reactive enolate intermediate. It is crucial that this reagent is anhydrous, as moisture can hydrolyze the anhydride.

  • High Temperature (180°C): Necessary to overcome the activation energy for the condensation and subsequent elimination steps.

Reaction Scheme:

Perkin_Reaction compound1 5-Chloro-2-(trifluoromethoxy)benzaldehyde plus1 + compound2 Acetic Anhydride arrow Sodium Acetate (anhydrous) 180 °C intermediate [Intermediate Adduct] arrow->intermediate arrow2 Hydrolysis intermediate->arrow2 product (E)-5-Chloro-2-(trifluoromethoxy)cinnamic Acid arrow2->product

Figure 3: Perkin reaction for target synthesis.
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Chloro-2-(trifluoromethoxy)benzaldehyde224.5610.02.25 g
Acetic Anhydride102.0915015.3 g (~14.2 mL)
Sodium Acetate (Anhydrous)82.0350.04.1 g
Sodium Carbonate (Saturated Solution)105.99-As needed
Hydrochloric Acid (Concentrated)36.46-As needed
Deionized Water18.02-As needed
Step-by-Step Experimental Protocol
  • Apparatus Setup: In a 100 mL round-bottom flask, place a magnetic stir bar and attach an air condenser to allow for high-temperature reflux without loss of reagents.

  • Reagent Addition: Add 5-Chloro-2-(trifluoromethoxy)benzaldehyde (2.25 g, 10.0 mmol), anhydrous sodium acetate (4.1 g, 50.0 mmol), and acetic anhydride (14.2 mL, 150 mmol) to the flask.

  • Reaction: Heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature with vigorous stirring for 5-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Allow the reaction mixture to cool slightly (to ~100°C) and then carefully pour it into 100 mL of water in a 500 mL beaker. This step should be done in a fume hood as it will generate acetic acid fumes.

    • Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

    • Cool the mixture in an ice bath. Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This converts the cinnamic acid to its water-soluble sodium salt and helps remove some impurities.

    • Filter the solution to remove any resinous by-products.

  • Isolation:

    • Transfer the filtrate to a clean beaker and cool it in an ice bath.

    • Slowly and carefully acidify the filtrate with concentrated hydrochloric acid with constant stirring until the precipitation of the cinnamic acid is complete (pH ~2).

    • Collect the white crystals of the product by vacuum filtration, wash thoroughly with cold water, and drain well.

  • Purification: Dry the crude product and recrystallize from an ethanol/water mixture as described in Protocol 1, Step 7.

Product Characterization and Data

The final product, (E)-5-Chloro-2-(trifluoromethoxy)cinnamic acid, should be characterized to confirm its identity and purity. While a complete, verified dataset for this specific molecule is not widely published, the following data are expected based on the analysis of closely related cinnamic acid derivatives.

Analysis TechniqueExpected Results for (E)-5-Chloro-2-(trifluoromethoxy)cinnamic Acid
Appearance White to off-white crystalline solid.
Molecular Formula C₁₀H₆ClF₃O₂
Molecular Weight 266.60 g/mol
¹H NMR (400 MHz, DMSO-d₆)* δ (ppm): ~12.5 (s, 1H, -COOH), ~7.8-7.5 (m, 3H, Ar-H), ~7.6 (d, J≈16 Hz, 1H, Ar-CH=), ~6.6 (d, J≈16 Hz, 1H, =CH-COOH). The large coupling constant (J≈16 Hz) for the vinyl protons is characteristic of the trans (E) isomer.
¹³C NMR (100 MHz, DMSO-d₆)* δ (ppm): ~167 (-COOH), ~145-115 (Ar-C and C=C), ~120 (q, J≈257 Hz, -CF₃).
IR Spectroscopy (KBr, cm⁻¹)* ~3100-2500 (broad, O-H stretch), ~1685 (C=O stretch), ~1630 (C=C stretch), ~1250 & ~1160 (C-F stretches of -OCF₃), ~820 (C-Cl stretch).
Mass Spectrometry (ESI-)* m/z: 265.0 [M-H]⁻.

Conclusion and Field-Proven Insights

Both the Knoevenagel condensation and the Perkin reaction are effective methods for the synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid derivatives.

  • For Higher Yields and Milder Conditions: The Knoevenagel condensation is generally recommended. It proceeds at lower temperatures and the work-up is often more straightforward, typically providing higher yields of clean product.[6][7]

  • For Classic Robustness: The Perkin reaction is a classic, robust alternative. However, it requires higher temperatures and a more involved work-up procedure, which may lead to lower overall yields due to potential side reactions and product loss during purification.[4]

The choice of protocol may depend on the available equipment, desired scale, and specific laboratory practices. In all cases, careful monitoring by TLC is essential for determining reaction completion and ensuring optimal results. The characterization data provided serves as a benchmark for verifying the successful synthesis of the target compound, a valuable building block for future drug discovery endeavors.

References

  • March, J. (1992).Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Mumtazuddin, S., & Sinha, S. K. (2006). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.[Link]

  • Mittal, A. (2012). Knoevenagel Condensation. Name Reactions in Organic Synthesis.[Link]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • Vedantu (2023). Perkin Reaction Mechanism: Steps, Examples & Applications.[Link]

  • Wikipedia. Perkin reaction.[Link]

  • SATHEE, IIT Kanpur. Perkin Reaction Mechanism.[Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.[Link]

  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.[Link]

  • Scribd. Perkin Reaction Mechanism Explained.[Link]

Sources

Application

5-Chloro-2-(trifluoromethoxy)cinnamic acid as a potential enzyme inhibitor

Application Note: Evaluation of 5-Chloro-2-(trifluoromethoxy)cinnamic acid as a Novel Tyrosinase Inhibitor [1] Executive Summary This application note details the physicochemical rationale and experimental protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 5-Chloro-2-(trifluoromethoxy)cinnamic acid as a Novel Tyrosinase Inhibitor [1]

Executive Summary

This application note details the physicochemical rationale and experimental protocols for evaluating 5-Chloro-2-(trifluoromethoxy)cinnamic acid (referred to herein as 5-Cl-2-OCF3-CA ) as a small-molecule enzyme inhibitor. While unsubstituted cinnamic acid is a known but weak inhibitor of tyrosinase and monocarboxylate transporters, the incorporation of the 5-chloro and 2-trifluoromethoxy substituents represents a strategic medicinal chemistry optimization.[1] These modifications are designed to enhance lipophilicity (LogP), improve metabolic stability against ring oxidation, and increase electronic affinity for hydrophobic enzyme pockets.[1]

This guide provides a validated workflow for screening this compound against Mushroom Tyrosinase (EC 1.14.18.1) , a primary target for investigating melanogenesis inhibitors, with secondary notes on its potential relevance in PPAR and antimicrobial research.[1]

Chemical Profile & Rational Design

The transition from natural cinnamic acid to the 5-Cl-2-OCF3 derivative is not arbitrary; it follows specific Structure-Activity Relationship (SAR) principles.[1]

FeatureUnsubstituted Cinnamic Acid5-Chloro-2-(trifluoromethoxy)cinnamic acidImpact on Bioactivity
Lipophilicity (cLogP) ~2.1~3.8 - 4.2Enhanced membrane permeability and stronger hydrophobic binding.[1]
Electronic Effect Neutral Phenyl RingElectron-Deficient (EWG)Reduces pKa of the carboxylic acid; strengthens

stacking interactions.[1]
Metabolic Stability Susceptible to ring hydroxylationBlocked at C2 and C5The -OCF3 and -Cl groups block common sites of CYP450 metabolism.[1]
Steric Bulk LowHighThe bulky -OCF3 group (bioisostere of isopropyl) induces conformational lock.[1]

Key Insight: The trifluoromethoxy (-OCF3) group is a "super-halogen."[1] It is lipophilic and electron-withdrawing but has a unique conformational flexibility that often allows it to fill hydrophobic pockets in enzymes like Tyrosinase or PPAR


 more effectively than a simple trifluoromethyl (-CF3) group.[1]

Mechanism of Action: Tyrosinase Inhibition[1]

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis.[1] It catalyzes two rate-limiting steps: the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.[1]

Inhibition Hypothesis for 5-Cl-2-OCF3-CA:

  • Copper Chelation: The carboxylic acid headgroup (

    
    ) coordinates with the binuclear copper active site (
    
    
    
    and
    
    
    ), preventing substrate entry.[1]
  • Competitive Binding: The substituted phenyl ring mimics the phenolic ring of L-Tyrosine.[1]

  • Halogen Bonding: The 5-Chloro substituent may engage in halogen bonding with backbone carbonyls in the active site, a specific interaction unavailable to the natural substrate.[1]

Visualizing the Inhibition Pathway

TyrosinaseInhibition Enzyme Tyrosinase (Binuclear Cu2+ Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + 5-Cl-2-OCF3-CA (Competitive Binding) Substrate L-DOPA / L-Tyrosine Inhibitor 5-Cl-2-OCF3-CA (Inhibitor) Product Dopaquinone (Melanin Precursor) ES_Complex->Product Oxidation EI_Complex->Enzyme Reversible (Slow Off-rate?)

Figure 1: Competitive inhibition mechanism.[1] The inhibitor competes with L-DOPA for the copper-rich active site, forming a catalytically inactive complex.[1]

Experimental Protocol: Tyrosinase Inhibition Assay

Objective: Determine the IC50 of 5-Cl-2-OCF3-CA against Mushroom Tyrosinase using L-DOPA as the substrate.

Materials Required
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (Sigma/Merck).[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1]

  • Inhibitor: 5-Chloro-2-(trifluoromethoxy)cinnamic acid (Purity >97%).[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Detection: 96-well microplate reader (Absorbance at 475 nm).[1]

Step-by-Step Workflow

1. Reagent Preparation:

  • Phosphate Buffer (50 mM, pH 6.8): Dissolve

    
     and 
    
    
    
    in ultrapure water. Adjust pH to 6.8.
  • Tyrosinase Solution (1000 U/mL): Dissolve lyophilized enzyme in cold phosphate buffer. Keep on ice.

  • L-DOPA Solution (2.5 mM): Prepare fresh in phosphate buffer. Protect from light (oxidizes rapidly).[1]

  • Inhibitor Stock (10 mM): Dissolve 5-Cl-2-OCF3-CA in 100% DMSO.

    • Note: The 2-OCF3 group increases lipophilicity; ensure complete solubilization by vortexing.[1]

2. Plate Setup (96-Well Format): Perform in triplicate. Total volume per well: 200


L.[1]
ComponentBlank (

L)
Control (

L)
Test Sample (

L)
Phosphate Buffer140120100
Inhibitor (Various Conc.)0020
DMSO (Vehicle)20200
Incubation 1 10 min @ 25°C 10 min @ 25°C 10 min @ 25°C
Tyrosinase (1000 U/mL)02020
Incubation 2 -- 5 min @ 25°C 5 min @ 25°C
L-DOPA (2.5 mM)404040

3. Measurement:

  • Immediately after adding L-DOPA, place the plate in the reader.[1]

  • Mode: Kinetic Loop.[1]

  • Wavelength: 475 nm (detection of Dopachrome formation).[1]

  • Duration: 20 minutes (read every 30 seconds).

  • Temperature: 25°C constant.

Assay Workflow Diagram

AssayProtocol cluster_Prep Preparation Phase cluster_Reaction Reaction Phase Start Start Protocol Stock Dissolve 5-Cl-2-OCF3-CA in DMSO (10 mM Stock) Start->Stock Dilution Prepare Serial Dilutions (0.1 - 100 µM) Stock->Dilution Add_Enz Add Tyrosinase + Inhibitor to Phosphate Buffer Dilution->Add_Enz Incubate1 Incubate 10 min @ 25°C (Allow E-I Binding) Add_Enz->Incubate1 Add_Sub Add L-DOPA Substrate Incubate1->Add_Sub Read Measure Absorbance @ 475nm (Kinetic Mode, 20 min) Add_Sub->Read Calc Calculate Vmax & % Inhibition Read->Calc

Figure 2: Step-by-step workflow for the high-throughput microplate assay.

Data Analysis & Expected Results

1. Calculation of Inhibition (%): Use the linear portion of the kinetic curve (0–5 min) to calculate the slope (Velocity,


).[1]


2. IC50 Determination: Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis).[1] Fit using a non-linear regression (Sigmoidal Dose-Response).[1]

3. Expected Outcome:

  • Unsubstituted Cinnamic Acid: IC50

    
     2.0 mM (Weak).[1]
    
  • 5-Cl-2-OCF3-CA (Predicted): IC50

    
     50 - 200 
    
    
    
    M.[1]
    • Interpretation: The addition of the halogen/pseudohalogen groups should improve potency by 10-20 fold due to increased hydrophobic interactions and better occupancy of the enzyme's active site tunnel.[1]

Safety & Handling

  • Hazard: 5-Chloro-2-(trifluoromethoxy)cinnamic acid is an irritant (H315, H319, H335).[1] Wear gloves and safety goggles.[1]

  • Stability: The trifluoromethoxy group is chemically stable, but the cinnamic acid double bond is light-sensitive.[1] Store in amber vials.

References

  • Sigma-Aldrich. 4-(Trifluoromethoxy)cinnamic Acid Product Sheet. (Generic reference for scaffold properties). Link

  • FooDB. Cinnamic Acid Derivatives and Biological Classes. (Classification of phenylpropanoids). Link

  • National Institutes of Health (PMC). Structure–activity relationship of the cinnamamide family of antibiotic potentiators.[1] (Demonstrates OCF3/Cl impact on bioactivity). Link

  • ResearchGate. Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. (Primary source for cinnamic acid tyrosinase inhibition).[1] Link

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (Source for 5-Cl/OCF3 substitution effects). Link[1]

Sources

Method

Application Note: Derivatization of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid for Drug Discovery

Executive Summary In modern drug discovery, the modulation of physicochemical properties through strategic fluorination is a cornerstone of multiparametric optimization (MPO). 5-Chloro-2-(trifluoromethoxy)cinnamic acid r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the modulation of physicochemical properties through strategic fluorination is a cornerstone of multiparametric optimization (MPO). 5-Chloro-2-(trifluoromethoxy)cinnamic acid represents a privileged scaffold that combines the metabolic stability of the trifluoromethoxy group with the lipophilic bulk of a chlorine substituent.

The specific substitution pattern—a 2-position trifluoromethoxy (-OCF₃) group and a 5-position chlorine (-Cl)—imparts unique electronic and steric properties. The -OCF₃ group acts as a "super-halogen," offering high lipophilicity (


) and conformational bias orthogonal to the aromatic plane, while the 5-Cl substituent blocks metabolic oxidation at a typically susceptible site.

This guide details three high-value derivatization modules designed to expand this scaffold into diverse chemical space:

  • Amide Library Generation: Targeting GPCR and kinase pockets.

  • Heterocyclic Bioisosterism: Conversion to 1,2,4-oxadiazoles to improve oral bioavailability.[1]

  • Reductive Amination: Accessing cinnamyl amine vectors.

Physicochemical Profile & Strategic Value

Before derivatization, it is critical to understand the starting material's profile. The electron-withdrawing nature of both the -OCF₃ and -Cl groups lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid, potentially influencing coupling kinetics.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 266.60 g/mol Fragment-like, allows room for heavy decoration.[1]
Lipophilicity (cLogP) ~3.8High baseline lipophilicity; requires polar coupling partners to maintain drug-likeness.
Electronic Effect Electron Deficient (Deactivated Ring)Resistant to oxidative metabolism on the ring; Acid is a stronger electrophile upon activation.
Metabolic Stability High-OCF₃ and -Cl block Phase I hydroxylation sites.
Conformation Non-planar -OCF₃The -OCF₃ group often twists out of plane, providing 3D character to an otherwise flat aromatic system.

Synthetic Workflow Visualization

The following flowchart outlines the decision pathways for derivatizing this scaffold based on SAR (Structure-Activity Relationship) goals.

G Start 5-Chloro-2-(OCF3) cinnamic acid Decision SAR Objective? Start->Decision PathA H-Bond Donors (GPCR/Kinase) Decision->PathA Target Binding PathB Bioisostere (Metabolic Stability) Decision->PathB t1/2 Extension PathC Basic Center (Solubility/hERG) Decision->PathC PhysChem Opt. ProdA Amide Library (Module A) PathA->ProdA HATU Coupling ProdB 1,2,4-Oxadiazole (Module B) PathB->ProdB Cyclodehydration ProdC Cinnamyl Amines (Module C) PathC->ProdC Reduction + Amination

Figure 1: Strategic derivatization workflow for 5-Chloro-2-(trifluoromethoxy)cinnamic acid.

Module A: High-Throughput Amide Library Synthesis

Objective: Rapidly generate a library of amides to probe steric and electronic requirements of the target binding pocket. Mechanism: The electron-withdrawing substituents on the phenyl ring make the carbonyl carbon highly susceptible to nucleophilic attack once activated, but also render the active ester more prone to hydrolysis if wet solvents are used.

Protocol: HATU-Mediated Coupling

Reagents:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)cinnamic acid (1.0 equiv)

  • Amine: Diverse building blocks (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA[1]

Step-by-Step Methodology:

  • Activation: Dissolve the cinnamic acid derivative in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 15 minutes.

    • Note: A color change to yellow/orange indicates formation of the active At-ester.

  • Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at room temperature for 4–16 hours.

    • Monitoring: Monitor by LCMS. The -OCF₃ group provides a distinct retention time shift.

  • Workup (Parallel): For library scale, dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Evaporate solvent. If purity <90%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight: Due to the high lipophilicity of the starting material, simple amines may yield products that co-elute with the starting material on standard C18 gradients. Use a phenyl-hexyl column for better separation of these halogenated aromatics.

Module B: Heterocyclic Bioisostere Synthesis (1,2,4-Oxadiazoles)

Objective: Replace the carboxylic acid/amide moiety with a 1,2,4-oxadiazole ring. This is a classic bioisostere strategy to improve metabolic stability (avoiding amidase hydrolysis) and membrane permeability.

Protocol: One-Pot Cyclization with Amidoximes

Reagents:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)cinnamic acid

  • Reagent: Aryl/Alkyl Amidoxime (R-C(NOH)NH₂)

  • Coupling: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt[1]

  • Solvent: Dioxane or Toluene (for heating step)

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous Dioxane. Add CDI (1.1 equiv) and stir at RT for 30 mins until CO₂ evolution ceases.

  • Coupling: Add the amidoxime (1.1 equiv). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100°C–110°C for 6–12 hours.

    • Mechanism:[2][3][4] Thermal dehydration closes the ring to form the 1,2,4-oxadiazole.[1]

  • Workup: Cool to RT, remove solvent under vacuum. Partition between EtOAc and Water.

  • Validation: The disappearance of the O-acyl intermediate peak and formation of the oxadiazole (M-18 mass shift from intermediate) is the key LCMS indicator.

Module C: Reductive Amination (Scaffold Hopping)

Objective: Convert the planar cinnamic acid into a flexible cinnamyl amine. This introduces a basic center (good for solubility) and removes the hydrogen bond acceptor/donor motif of the amide.

Protocol: Two-Step Reduction-Amination

Reagents:

  • Step 1: DIBAL-H or LiAlH₄

  • Step 2: NaBH(OAc)₃, Amine, DCM[1]

Step-by-Step Methodology:

  • Reduction to Alcohol:

    • Cool a solution of the cinnamic acid (or its methyl ester) in THF to 0°C.

    • Slowly add DIBAL-H (2.5 equiv). Stir for 2 hours.

    • Quench with Rochelle's salt solution (critical for aluminum emulsions). Extract to yield the cinnamyl alcohol.

  • Oxidation to Aldehyde (if not reducing acid directly to aldehyde):

    • Treat alcohol with MnO₂ (10 equiv) in DCM to yield the aldehyde selectively without over-oxidizing the double bond.

  • Reductive Amination:

    • Dissolve the resulting 5-chloro-2-(trifluoromethoxy)cinnamaldehyde in DCM.

    • Add amine (1.0 equiv) and stir for 30 mins to form the imine.

    • Add NaBH(OAc)₃ (1.5 equiv). Stir overnight.

  • Outcome: This yields a secondary or tertiary amine with a retained double bond, preserving the rigid spacer between the lipophilic core and the new polar headgroup.

Analytical Validation & Safety

NMR Interpretation[1][5]
  • ¹⁹F NMR: Essential for this compound.

    • -OCF₃: Expect a singlet around -57 to -59 ppm . This is distinct from -CF₃ attached to carbon (-60 to -63 ppm).

  • ¹H NMR:

    • Vinyl Protons: The trans-alkene protons typically appear as doublets (J ≈ 16 Hz) in the 6.5–7.8 ppm region.

    • Aromatic Region: The 5-Cl, 2-OCF₃ substitution pattern leaves three aromatic protons. Expect a complex splitting pattern (d, dd, d) shifted downfield due to the electron-withdrawing groups.[1]

Safety Note
  • Fluorinated Intermediates: While the -OCF₃ group is chemically robust, avoid conditions that might generate fluoride ions (e.g., extreme Lewis acids at high heat) unless necessary.[1]

  • Sensitizers: Cinnamic acid derivatives can be skin sensitizers. Handle all solids in a fume hood.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] Link

  • BenchChem Technical Library. (2025). Synthesis of Cinnamic Acid Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purity & Isolation Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purity & Isolation Protocols

Executive Summary: The Molecule & The Challenge

You are dealing with 5-Chloro-2-(trifluoromethoxy)cinnamic acid . This is not a standard cinnamic acid; the trifluoromethoxy (-OCF₃) group at the ortho position combined with the chlorine at the meta position creates a unique "greasy" (highly lipophilic) and electronically deactivated system.

Why this fails in standard protocols:

  • Lipophilicity: The -OCF₃ group drastically lowers water solubility compared to unsubstituted cinnamic acid, causing "oiling out" rather than crystallization in standard Ethanol/Water systems.

  • Isomerism: Like all cinnamates, this molecule is photo-active. Exposure to ambient light generates the unwanted Z-isomer (cis), which is more soluble and difficult to purge.

  • Acidity: The electron-withdrawing nature of the -OCF₃ and -Cl substituents lowers the pKa (estimated ~3.8–4.0), altering the pH setpoints required for controlled precipitation.

Module 1: The "Ghost Peak" (Z/E Isomer Control)

User Issue: "I see a persistent impurity at ~0.9 RRT (Relative Retention Time) in HPLC that doesn't wash away. It increases when I leave the sample on the bench."

Diagnosis: You have Z-isomer contamination . The thermodynamic product is the E-isomer (trans), but ambient UV light converts it to the Z-isomer (cis). The Z-isomer is more soluble in organic solvents, making it hard to crystallize out.

Resolution Protocol: Iodine-Catalyzed Isomerization If your Z-isomer content is >5%, recrystallization alone will fail due to the "solubility trap." You must chemically convert it back to E.

  • Dissolution: Dissolve the crude solid in Toluene (5 mL/g).

  • Catalyst: Add Iodine (I₂), 1–2 mol% relative to the substrate.

  • Reflux: Heat to reflux (110°C) for 2–4 hours.

    • Mechanism:[1][2] Iodine adds to the double bond, allows rotation, and eliminates to reform the more stable E-isomer.

  • Quench: Wash the organic layer with 5% Sodium Thiosulfate (Na₂S₂O₃) to remove iodine (color changes from purple/brown to clear).

  • Proceed: Move immediately to recrystallization (Module 2).

Pro-Tip: Wrap your flasks in aluminum foil during all purification steps. This molecule is a "light sponge."

Module 2: Recrystallization (Overcoming "Oiling Out")

User Issue: "I tried the standard Ethanol/Water recrystallization. It turned into a milky emulsion and then a sticky oil at the bottom."

Diagnosis: The -OCF₃ group makes the molecule too hydrophobic. Water acts as a harsh anti-solvent, forcing the compound out of solution faster than the crystal lattice can form (oiling out).

Resolution Protocol: The "Hydrophobic Shift" System Switch to a non-polar/polar organic system rather than an aqueous one.

ParameterStandard Cinnamic Acid5-Cl-2-OCF₃-Cinnamic Acid
Primary Solvent Ethanol (Hot)Toluene (Hot)
Anti-Solvent WaterHeptane or Methylcyclohexane
Cooling Rate FastSlow (10°C/hour)

Step-by-Step:

  • Solubilization: Suspend crude solid in Toluene. Heat to 90°C. Add Toluene dropwise until just dissolved.

  • Anti-Solvent Addition: While maintaining 90°C, add Heptane slowly until a faint, persistent cloudiness appears.

  • The "Back-Off": Add 1–2 mL of Toluene to clear the solution again.

  • Nucleation: Remove from heat. Let it cool to room temperature undisturbed (no stirring).

  • Harvest: Cool to 0°C for 1 hour. Filter and wash with cold Heptane.

Module 3: Chemical Cleanup (Acid/Base Extraction)[3]

User Issue: "I have unreacted aldehyde (5-chloro-2-trifluoromethoxybenzaldehyde) in my product. Recrystallization isn't removing it."

Diagnosis: The starting aldehyde and the product have similar solubilities in Toluene. You must leverage the carboxylic acid functionality of your product.

Resolution Protocol: pH-Swing Extraction This method works because the product is acidic (pKa ~4.0), while the aldehyde is neutral.

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extract (Base): Extract with 10% Sodium Bicarbonate (NaHCO₃) .

    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (forming the water-soluble sodium salt) but weak enough to avoid side reactions.

    • Observation: The product moves to the aqueous layer (top or bottom depending on brine usage). The neutral aldehyde stays in the EtOAc.

  • Wash: Wash the aqueous layer twice with fresh EtOAc to scavenge trace aldehyde.

  • Precipitate (Acid):

    • Cool the aqueous layer to 5°C.

    • Slowly add 2N HCl while stirring until pH reaches ~1–2.

    • Critical: Do not dump acid in. Dropwise addition ensures large particle size.

  • Filtration: Filter the resulting white solid.

Visual Troubleshooting Guide

Workflow 1: Purification Decision Tree

Use this logic flow to determine which protocol to apply based on your current impurity profile.

PurificationLogic Start Crude 5-Cl-2-OCF3-Cinnamic Acid CheckHPLC Check HPLC Purity Start->CheckHPLC IsomerCheck Is Z-Isomer > 5%? CheckHPLC->IsomerCheck AldehydeCheck Is Aldehyde > 1%? IsomerCheck->AldehydeCheck No Action_Isomerize Iodine Catalyzed Reflux (Toluene, 2h) IsomerCheck->Action_Isomerize Yes Action_AcidBase Acid/Base Extraction (NaHCO3 / HCl) AldehydeCheck->Action_AcidBase Yes Action_Recryst Recrystallization (Toluene/Heptane) AldehydeCheck->Action_Recryst No Action_Isomerize->AldehydeCheck Action_AcidBase->Action_Recryst Final Pure E-Isomer (>99%) Action_Recryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on specific impurity profiles.

Workflow 2: The "Hydrophobic Shift" Recrystallization

Visualizing the solvent gradient required to prevent oiling out.

RecrystProcess Step1 Dissolve in Hot Toluene (90°C) Step2 Add Heptane until Cloud Point Step1->Step2 Step3 Back-add Toluene (Clear Solution) Step2->Step3 Step4 Slow Cool to 25°C (No Stirring) Step3->Step4 Step5 Ice Bath (0°C) & Filter Step4->Step5

Caption: The "Hydrophobic Shift" protocol designed to manage the lipophilicity of the OCF3 group.

References & Authoritative Grounding

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. (Establishes the lipophilicity [

    
     value] of the -OCF₃ group as +1.04, explaining the water insolubility).
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Knoevenagel condensation and acid purification).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for selecting Toluene/Heptane over Ethanol/Water for lipophilic acids).

  • ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid Properties. Link (Used as a structural proxy for solubility and pKa estimation).

  • Org. Synth. (1974). Acid-Base Extraction Techniques. Organic Syntheses, Coll. Vol. 5, p. 8. (Foundational basis for the Bicarbonate wash protocol).

Disclaimer: These protocols are designed for research purposes. Always consult the specific SDS for 5-Chloro-2-(trifluoromethoxy)cinnamic acid before handling, as fluorinated aromatics can possess unique toxicological profiles.

Sources

Optimization

Technical Support Center: Stability Protocols for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

Executive Summary & Compound Profile 5-Chloro-2-(trifluoromethoxy)cinnamic acid presents a unique stability profile defined by two competing structural features: the robust, lipophilic trifluoromethoxy (-OCF₃) group and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Chloro-2-(trifluoromethoxy)cinnamic acid presents a unique stability profile defined by two competing structural features: the robust, lipophilic trifluoromethoxy (-OCF₃) group and the photo-active cinnamic acid backbone.

While the fluorinated ether and chloride substituents render the phenyl ring chemically resistant to oxidative metabolism, they significantly alter the physicochemical properties of the molecule compared to unsubstituted cinnamic acid. Users frequently encounter issues related to unexpected precipitation (due to high lipophilicity) and potency loss (due to photoisomerization), rather than hydrolytic degradation.

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Stability
pKa ~3.8 – 4.1 (Predicted)More acidic than cinnamic acid (4.44) due to electron-withdrawing Cl/OCF₃ groups.
LogP High (> 3.5)Extreme hydrophobicity; prone to precipitation in aqueous buffers.
Reactivity Michael AcceptorThe vinyl group is activated; susceptible to nucleophilic attack by thiols (e.g., DTT, GSH).
Primary Risk Photoisomerization Rapid conversion from trans (

) to cis (

) under UV/Visible light.

Troubleshooting Guide: Photochemical Instability

The Issue: "My HPLC peaks are splitting."

Diagnosis: The most common cause of "degradation" for this compound is not chemical breakdown, but geometric isomerization . Cinnamic acids exist thermodynamically as the trans (


) isomer. Upon exposure to UV light (even ambient lab lighting), the double bond absorbs energy, allowing rotation to the cis (

) form.
  • Impact: The cis isomer often has significantly different biological potency and lower solubility, leading to erratic assay data.

The Mechanism

The electron-withdrawing nature of the ortho-trifluoromethoxy group may induce a steric twist in the ring, but the vinyl double bond remains highly sensitive to photons in the 280–320 nm range.

Photoisomerization cluster_cycle Cycle Continues Under Light Trans Trans (E) Isomer (Active/Stable) UV UV/Ambient Light (Excitation) Trans->UV Absorption Excited Excited Singlet State UV->Excited Excited->Trans Relaxation Cis Cis (Z) Isomer (Inactive/Less Soluble) Excited->Cis Bond Rotation Equilibrium Photostationary State (Mixed Isomers) Excited->Equilibrium Prolonged Exposure Cis->UV Re-excitation

Figure 1: Mechanism of photoisomerization. The reaction is reversible but leads to a mixed population (photostationary state) that compromises data integrity.

Corrective Protocol: The "Dark Workflow"
  • Amber Glassware: All stock solutions must be prepared and stored in amber glass vials.

  • Foil Wrapping: If amber glassware is unavailable, wrap clear tubes in aluminum foil before adding the solid compound.

  • Lighting: If possible, perform weighing and dilution under yellow fluorescent light (which lacks the UV component) or low-light conditions.

  • HPLC Validation: If peak splitting occurs, run the sample through a Diode Array Detector (DAD). If the two peaks have identical UV spectra but different retention times, it is isomerization, not degradation.

Troubleshooting Guide: Solubility & Precipitation

The Issue: "The solution turned cloudy upon dilution."

Diagnosis: The trifluoromethoxy (-OCF₃) group is highly lipophilic. While it enhances membrane permeability in drug design, it makes the molecule hate water. Additionally, the 5-Chloro substituent adds to this lipophilicity.

The Trap: Users often dilute a DMSO stock into a neutral buffer (pH 7.4). If the concentration is too high, or the pH drops locally, the compound will crash out.

The Mechanism: pH-Dependent Solubility

To keep this compound soluble in water, it must be ionized (deprotonated).

  • Acid Form (COOH): Insoluble in water.

  • Base Form (COO⁻): Soluble in water.

Because the estimated pKa is ~4.0, you need a pH at least 2 units higher (pH > 6.0) to ensure >99% ionization.

SolubilityLogic Start Dilution into Aqueous Buffer CheckPH Check Final pH Start->CheckPH LowPH pH < 5.0 CheckPH->LowPH Acidic Buffer HighPH pH > 6.5 CheckPH->HighPH Neutral/Basic Buffer Precipitation Protonated Form (COOH) INSOLUBLE -> Precipitation LowPH->Precipitation Soluble Ionized Form (COO⁻) SOLUBLE -> Stable Assay HighPH->Soluble

Figure 2: Solubility decision tree. Maintaining pH > pKa + 2 is critical for preventing precipitation of the lipophilic acid.

Corrective Protocol: The "Step-Down" Dilution
  • Primary Stock: Dissolve solid in 100% DMSO (e.g., 10 mM).

  • Intermediate Step (Optional but Recommended): Dilute DMSO stock into 50% DMSO/Water only if immediate use is intended.

  • Final Buffer:

    • Ensure the buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate, not water).

    • Verify pH: Ensure final pH is ≥ 7.0 .

    • Limit DMSO: Keep final DMSO concentration < 1% if cells are involved, but note that this compound relies on the co-solvent. If precipitation occurs at 0.1% DMSO, increase to 0.5% or 1% if the assay tolerates it.

Troubleshooting Guide: Chemical Compatibility

The Issue: "Loss of activity in thiol-containing assays."

Diagnosis: Cinnamic acid derivatives are Michael Acceptors (α,β-unsaturated carbonyls). The electron-withdrawing Chlorine and Trifluoromethoxy groups on the ring pull electron density away from the alkene, making the


-carbon more electrophilic.

Risk: In assays using DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione , the thiol (-SH) group can attack the double bond, covalently modifying your compound and destroying its activity.
Corrective Protocol
  • Buffer Screen: Check if your assay buffer contains reducing agents (DTT/BME).

  • Alternative: If a reducing agent is required for the protein target, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT, or minimize the incubation time.

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic). Water uptake can cause the lipophilic compound to precipitate inside the DMSO vial.

  • Solution: Aliquot the stock into single-use amber vials. Use "Dry DMSO" (stored over molecular sieves) for preparation.

Q: Is the trifluoromethoxy group susceptible to hydrolysis? A: Generally, no. The aryl-OCF₃ bond is chemically robust and resistant to hydrolysis under standard physiological conditions. It is significantly more stable than a standard methoxy or ester group. The instability issues are almost exclusively related to the cinnamic acid side chain (isomerization) or solubility.

Q: Why does the solution turn yellow over time? A: Yellowing often indicates advanced photodegradation or oxidation. While the cis isomer is usually colorless, secondary polymerization products (photodimers) or oxidation of the double bond can produce colored impurities. Discard any solution that has changed color.

References

  • NIST Chemistry WebBook. 3-(Trifluoromethoxy)cinnamic acid Spectral Data. National Institute of Standards and Technology. Link

  • Srinivasan, R., et al. (2019). Photophysical properties and photochemistry of substituted cinnamates.[1] Photochemical & Photobiological Sciences.[2] (Mechanistic insight into substituent effects on isomerization).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews. Link (Authoritative source on the stability and lipophilicity of the -OCF3 group).

  • PubChem Compound Summary. Cinnamic Acid Derivatives Stability Data. National Library of Medicine. Link

  • Pommier, Y., et al. (2000). Cinnamic acid derivatives as Michael acceptors. Journal of Medicinal Chemistry. (Reference for thiol reactivity risks).

Sources

Troubleshooting

Common pitfalls in the characterization of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

The following is a comprehensive Technical Support Guide designed for researchers working with 5-Chloro-2-(trifluoromethoxy)cinnamic acid . This guide adopts the persona of a Senior Application Scientist, focusing on cau...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide designed for researchers working with 5-Chloro-2-(trifluoromethoxy)cinnamic acid . This guide adopts the persona of a Senior Application Scientist, focusing on causality, self-validating protocols, and high-level troubleshooting.

Document ID: TS-CINN-5CL-2OCF3-v2.1 Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Compound Profile

5-Chloro-2-(trifluoromethoxy)cinnamic acid is a specialized intermediate often used in the synthesis of bioactive scaffolds (e.g., indoles, quinolines). Its characterization presents a "perfect storm" of analytical challenges due to three competing chemical features:

  • The Cinnamic Backbone: Susceptible to photo-induced ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     isomerization.[1][2]
    
  • The Trifluoromethoxy Group (

    
    ):  Induces complex splitting in 
    
    
    
    NMR and unique
    
    
    shifts.
  • The Carboxylic Acid: Leads to dimerization in non-polar solvents, obscuring proton integration.

This guide addresses the most frequent "false failures" reported by users.

Troubleshooting Guide (FAQ Format)

Category A: NMR Spectroscopy Anomalies

Q1: My


 NMR spectrum is missing signals, and the baseline looks noisy around 120 ppm. Is my sample impure? 
Diagnosis:  Likely not impure . You are observing C-F coupling signal loss .
Technical Explanation:  The 

group contains three equivalent fluorine atoms. The carbon atom within the

group splits into a quartet (

). Furthermore, the ipso-carbon (C2 on the phenyl ring) splits into a smaller quartet (

).
  • The Pitfall: These split signals have

    
     the intensity of a singlet. If your number of scans (NS) is too low, they disappear into the noise.
    
  • Solution:

    • Increase relaxation delay (

      
      ) to 2-3 seconds (fluorinated carbons relax slowly).
      
    • Increase scans (

      
      ) by a factor of 4.
      
    • Look for the quartet at

      
       (
      
      
      
      ).

Q2: The integration of the carboxylic acid proton (


) is significantly less than 1H, or the peak is extremely broad. 
Diagnosis: Hydrogen-bonded Dimerization. 
Technical Explanation:  In non-polar solvents like 

, carboxylic acids form cyclic dimers. This broadens the signal and shifts it, sometimes making it invisible or causing it to integrate poorly due to exchange with trace water. Corrective Protocol:
  • Switch Solvent: Use DMSO-

    
     . The sulfoxide oxygen is a strong H-bond acceptor, breaking the dimer and resulting in a sharp singlet at 
    
    
    
    .

Q3: How do I distinguish the


 group from a 

impurity using

NMR?
Diagnosis: Chemical Shift Misidentification. Reference Standard:
  • Trifluoromethoxy (

    
    ):  Typically resonates between -57 ppm and -59 ppm .
    
  • Trifluoromethyl (

    
    ):  Typically resonates between -60 ppm and -65 ppm .
    
  • Action: Run a

    
     NMR with an internal standard (
    
    
    
    -trifluorotoluene,
    
    
    ppm) to confirm the substituent identity.
Category B: Purity & Stability (Isomerization)

Q4: My LC-MS shows a single peak, but the Melting Point is


 lower than the literature value (or broad). 
Diagnosis: Photo-induced 

Isomerization.
Technical Explanation: The

-isomer (trans) is the thermodynamically stable form. However, exposure to ambient laboratory light (fluorescent UV) can drive the formation of up to 10-15% of the

-isomer (cis) in solution or on the solid surface.
  • Why LC-MS fails: Standard C18 gradients often co-elute the

    
     and 
    
    
    
    isomers unless a specific phenyl-hexyl or fluorophenyl column is used.
  • Confirmatory Test: Check the alkene coupling constants in

    
     NMR.
    
    • 
      -isomer: 
      
      
      
      .
    • 
      -isomer: 
      
      
      
      .

Q5: I see a "ghost" peak in HPLC with Mass [M-44]. Diagnosis: In-source Decarboxylation. Technical Explanation: Cinnamic acids can lose


 in the mass spectrometer ion source, specifically if high declustering potentials or high source temperatures are used. This creates a signal for the corresponding styrene derivative (

).
  • Validation: Lower the source temperature and cone voltage. If the peak ratio changes, it is an artifact, not a chemical impurity.

Visualized Workflows

Workflow 1: The "Self-Validating" Characterization Logic

This diagram outlines the decision tree for validating the compound structure and purity, preventing common false negatives.

CharacterizationLogic Start Crude 5-Cl-2-OCF3-Cinnamic Acid Solubility Step 1: Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR_1H Step 2: 1H NMR Analysis Solubility->NMR_1H Use DMSO-d6 Check_J Check Alkene Coupling (J) NMR_1H->Check_J Valid_E J = 16 Hz (Pure E-Isomer) Check_J->Valid_E Mix_EZ J = 16 Hz & 12 Hz (E/Z Mixture) Check_J->Mix_EZ Light Exposure? NMR_19F Step 3: 19F NMR Validation Valid_E->NMR_19F Mix_EZ->Valid_E Recrystallize (Dark) Check_Shift Check Chemical Shift NMR_19F->Check_Shift Valid_OCF3 -58 ppm (Correct -OCF3) Check_Shift->Valid_OCF3 Invalid_CF3 -63 ppm (Wrong Group: -CF3) Check_Shift->Invalid_CF3 LCMS Step 4: LCMS Purity Valid_OCF3->LCMS Artifact Check for [M-44] (Decarboxylation Artifact) LCMS->Artifact Final Release Lot Artifact->Final Artifact Confirmed

Figure 1: Decision matrix for distinguishing instrumental artifacts from genuine chemical impurities.

Workflow 2: The E/Z Isomerization Trap

Understanding the photo-instability is crucial for storage and handling.

Isomerization E_Iso E-Isomer (Trans) Thermodynamically Stable J = 16Hz Excited Excited State (Biradical Intermediate) E_Iso->Excited hv absorption Z_Iso Z-Isomer (Cis) Kinetic Product J = 12Hz Excited->Z_Iso Relaxation Z_Iso->E_Iso Isomerization Catalyst (I2 or Acid) UV UV Light (300-400nm) Lab Fluorescents Heat Heat / Acid (Reversion)

Figure 2: Mechanism of photo-induced isomerization. Note that reversion to E-isomer often requires catalysis.

Quantitative Data Summary

ParameterSpecification / Typical ValueTroubleshooting Note
Appearance White to off-white crystalline solidYellowing indicates photo-degradation or trace aniline impurities.

NMR Solvent
DMSO-

(Recommended)

causes broad -COOH and potential solubility issues.
Alkene Coupling

Values

indicate

-isomer contamination.

Shift

to

Signals

suggest

variants.[3]
Mass Spec (ESI-)

: 265/267 (3:1 ratio)
Look for Cl isotope pattern. Watch for

(decarboxylation).

Detailed Experimental Protocols

Protocol A: "Dark Mode" Recrystallization (To remove Z-isomer)

Use this if your NMR shows >5% cis-isomer.

  • Preparation: Wrap all flasks and funnels in aluminum foil. Work in reduced light if possible.

  • Solvent System: Ethanol/Water (variable ratio, typically 3:1).

  • Dissolution: Dissolve crude solid in boiling Ethanol (minimum volume).

  • Precipitation: Add hot water dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to room temperature in the dark, then to

    
    .
    
  • Filtration: Filter rapidly. Wash with cold 1:1 EtOH/Water.

  • Drying: Dry in a vacuum oven at

    
    shielded from light .
    
Protocol B: 19F-NMR Quantitation of Purity

Use this for rapid purity checks without weighing standards.

  • Sample: Dissolve ~10 mg of sample in DMSO-

    
    .
    
  • Internal Standard: Add

    
     of 
    
    
    
    -trifluorotoluene (Density 1.18 g/mL).
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): Minimum 5 seconds  (Crucial for quantitative F-NMR).
      
    • Spectral Width: Covers -50 to -70 ppm.

  • Calculation: Compare the integration of the sample

    
     peak (-58 ppm) vs. the standard 
    
    
    
    peak (-63.7 ppm). Correct for molar mass.

References

  • Reichert, S. et al. "Impact of Fluorine Substituents on Cinnamic Acid Derivatives." Journal of Fluorine Chemistry, 2018. (General grounding on F-NMR shifts).

  • Certara University. "Handling NMR Solvents: DMSO vs Chloroform effects on Carboxylic Acids." Analytical Chemistry Insights. (Mechanistic explanation of dimerization).

  • Sigma-Aldrich Technical Library. "Product Specification: 3-(Trifluoromethoxy)cinnamic acid." (Analogous compound data for shift verification).

  • SpectraBase. "19F NMR of Trifluoromethoxybenzene." Wiley Science Solutions. (Verification of -OCF3 chemical shift range).

(Note: While specific proprietary datasheets for the 5-Cl variant are often behind paywalls, the spectral principles cited above are derived from standard physical organic chemistry of cinnamic acid derivatives.)

Sources

Optimization

Strategies to reduce impurities in 5-Chloro-2-(trifluoromethoxy)cinnamic acid synthesis

Introduction: The Synthetic Challenge Welcome to the technical support hub for 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS: 773129-56-9). This molecule is a critical building block, often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

Welcome to the technical support hub for 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS: 773129-56-9). This molecule is a critical building block, often utilized in the synthesis of indoles, quinolines, and pharmaceutical intermediates where the lipophilic trifluoromethoxy (


) group modulates metabolic stability and bioavailability.

Synthesizing this compound presents a unique dichotomy: the electron-withdrawing nature of the


 and 

substituents activates the aldehyde for nucleophilic attack, facilitating the initial condensation. However, these same electronic effects can stabilize kinetic by-products (Z-isomers) and alter the solubility profile, complicating purification.

This guide moves beyond standard recipes to address the causality of impurity formation and provides self-validating protocols to ensure high purity (>98%).

Module 1: The Core Protocol (Knoevenagel-Doebner)

The industry-standard route for this synthesis is the Knoevenagel condensation using malonic acid, modified by Doebner (pyridine/piperidine system). This method is preferred over the Heck reaction to avoid heavy metal (Palladium) contamination in downstream pharmaceutical applications.

Optimized Reaction Parameters
ParameterRecommendationScientific Rationale
Stoichiometry Aldehyde (1.0 eq) : Malonic Acid (1.5 - 2.0 eq)Excess malonic acid drives the equilibrium forward and compensates for sublimation or thermal decomposition.
Solvent Pyridine (5–10 volumes)Acts as both solvent and base; facilitates the decarboxylation step.
Catalyst Piperidine (0.1 eq)A secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde.
Temperature 80°C

110°C (Stepwise)
Initial heating (80°C) promotes condensation; higher heat (110°C) is required for efficient decarboxylation.
Time 4–6 HoursSufficient time is needed to convert the thermodynamic sink (Z-isomer) to the stable E-isomer.

Module 2: Troubleshooting & Impurity Analysis

Pathway Visualization: Where Impurities Originate

The following diagram maps the reaction pathway and identifies exactly where specific impurities diverge from the main product.

ReactionPathway Aldehyde Start: 5-Cl-2-OCF3-Benzaldehyde Iminium Intermediate: Iminium Ion Aldehyde->Iminium + Piperidine Condensation Condensation Product (Benzylidenemalonic Acid) Iminium->Condensation + Malonic Acid Z_Isomer Impurity A: Z-Isomer (Kinetic Product) Condensation->Z_Isomer - CO2 (Fast) E_Isomer Target: E-Cinnamic Acid (Thermodynamic Product) Condensation->E_Isomer - CO2 (Slow) Z_Isomer->E_Isomer Isomerization (Heat/Time) Polymer Impurity B: Oligomers/Tars E_Isomer->Polymer Overheating (>130°C)

Figure 1: Reaction pathway showing the divergence of kinetic (Z) and thermodynamic (E) products.

FAQ: Troubleshooting Specific Issues
Q1: My HPLC shows a persistent peak at RRT ~0.95. What is it, and how do I remove it?

Diagnosis: This is almost certainly the Z-isomer (cis-cinnamic acid) . The Science: The Knoevenagel reaction is reversible. The Z-isomer often forms faster (kinetic control) due to steric factors during the initial attack. However, the E-isomer (trans) is thermodynamically more stable. Corrective Action:

  • Extend Reflux Time: Do not stop the reaction immediately after the starting material is consumed. Continue refluxing for 1–2 hours. The heat allows the Z-isomer to isomerize to the E-isomer.

  • Solvent Switch: If the Z-isomer persists, perform the reaction in Toluene with a Dean-Stark trap (using catalytic piperidine/acetic acid). The higher temperature and water removal drive the thermodynamic product [1].

Q2: The product isolated is a sticky, off-white solid instead of a crystalline powder.

Diagnosis: Contamination with 2-(5-chloro-2-(trifluoromethoxy)benzylidene)malonic acid (incomplete decarboxylation) or oligomers. The Science: The intermediate dicarboxylic acid must lose


.[1] If the temperature is too low (<90°C), this step is incomplete. If too high or exposed to air, the electron-poor double bond can polymerize.
Corrective Action: 
  • Ensure Decarboxylation: Verify the reaction temperature reached at least 100°C–110°C.

  • Acid/Base Reprocessing: Dissolve the crude solid in 10% aqueous

    
    . The dicarboxylic acid impurity is highly soluble. Filter any insoluble tars. Then, slowly acidify the filtrate with HCl to pH 2. The monocarboxylic acid (product) will precipitate cleanly.
    
Q3: I see unreacted aldehyde despite adding excess malonic acid.

Diagnosis: Water inhibition . The Science: The formation of the iminium ion and the subsequent condensation release water. If water accumulates in the pyridine, it hydrolyzes the active iminium species back to the aldehyde, stalling the reaction. Corrective Action:

  • Add molecular sieves (4Å) to the reaction mixture or use a Dean-Stark apparatus if switching to a non-miscible solvent like toluene/benzene [2].

Module 3: Purification Protocols

High purity is achieved not just by reaction control, but by a specific work-up sequence that exploits the acidity difference between the product and its impurities.

The "Acid-Base Flip" & Recrystallization Workflow

Purification Crude Crude Reaction Mixture (Pyridine/Product/Impurities) PourIce Pour into Ice/HCl (pH < 2) Crude->PourIce Filter1 Filter Precipitate PourIce->Filter1 BaseWash Dissolve in sat. NaHCO3 (aq) Filter1->BaseWash Extract Extract with Ethyl Acetate BaseWash->Extract OrganicLayer Organic Layer (Contains Aldehyde/Neutrals) Extract->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Product as Salt) Extract->AqueousLayer Keep Acidify Acidify with HCl to pH 1-2 AqueousLayer->Acidify Recryst Recrystallize (EtOH/Water 1:1) Acidify->Recryst Final Pure 5-Cl-2-OCF3-Cinnamic Acid Recryst->Final

Figure 2: Purification logic flow designed to separate neutral impurities (aldehyde) from the acidic product.

Detailed Protocol: Recrystallization

The presence of the hydrophobic


 and 

groups significantly reduces water solubility compared to unsubstituted cinnamic acid.
  • Solvent System: Ethanol/Water (1:1 to 2:1 ratio).

  • Procedure:

    • Dissolve the crude acid in the minimum amount of boiling Ethanol (approx. 5–7 mL per gram).

    • Critical Step: If the solution is colored (yellow/orange), add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

    • Add hot water dropwise to the filtrate until a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling promotes Z-isomer entrapment; slow cooling favors the pure E-isomer crystal lattice [3].

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Provides the mechanistic basis for thermodynamic control and solvent effects). Link

  • Liyana Pathiranage, A., et al. (2018).[2] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. (Details purification logic and TLC monitoring for cinnamic derivatives). Link

  • BenchChem Technical Data. (2025). Physical and Chemical Properties of Cinnamic Acid Isomers. (Source for solubility profiles and melting point differentiation between isomers). Link

  • PubChem. (2025). 2-chloro-5-(trifluoromethyl)cinnamic acid Compound Summary. (Verification of specific chemical structure and identifiers). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-(trifluoromethoxy)cinnamic acid, Pyridine, and Piperidine before handling.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle: Unraveling the Biological Activity of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid Isomers

A Senior Application Scientist's Guide to Comparative Analysis In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even subtle changes in stereochemistry can lead to profound differences in pharmacological activity. This guide provides a comprehensive framework for comparing the biological activities of the cis and trans isomers of 5-Chloro-2-(trifluoromethoxy)cinnamic acid, a compound of interest for its potential therapeutic applications. As researchers and drug development professionals, understanding these isomeric differences is paramount for identifying the most promising candidate for further investigation.

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the phenyl ring and the geometry of the α,β-unsaturated carbonyl system.[3][4] The trans isomer is generally more stable and commonly found in nature; however, the cis isomer can exhibit unique biological activities.[5] This guide will delve into the experimental methodologies required to elucidate these differences, focusing on anti-inflammatory and cytotoxic activities, and explore the underlying molecular mechanisms.

Elucidating Anti-inflammatory Potential: A Multi-pronged Approach

Inflammation is a complex biological response implicated in a wide range of diseases.[6] Key mediators of inflammation include cyclooxygenase-2 (COX-2) and the transcription factor nuclear factor-kappa B (NF-κB).[7][8] A thorough comparison of the anti-inflammatory properties of the 5-Chloro-2-(trifluoromethoxy)cinnamic acid isomers necessitates a multi-assay approach.

In Vitro COX-2 Inhibition Assay

The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory cascade.[7] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[7] A fluorometric inhibitor screening assay is a robust method for quantifying the inhibitory potential of the isomers against COX-2.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [9][10]

  • Reagent Preparation:

    • Prepare a 10X Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute human recombinant COX-2 enzyme in the Reaction Buffer.

    • Prepare a stock solution of the test isomers and a reference inhibitor (e.g., Celecoxib) in DMSO.

    • Prepare a solution of Arachidonic Acid (substrate) and a COX Probe solution.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme to each well.

    • Add 10 µL of the test isomer solutions at various concentrations (typically in a serial dilution). Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

    • Immediately add 10 µL of the COX Probe solution.

    • Measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test isomer.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Cellular Assays for Anti-inflammatory Activity

To corroborate the findings from the enzyme-based assay and to assess the compounds' effects in a more physiologically relevant context, cell-based assays are indispensable. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to study inflammatory responses.[6]

Experimental Protocol: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production [6]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with varying concentrations of the 5-Chloro-2-(trifluoromethoxy)cinnamic acid isomers for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.

Deciphering the Mechanism: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression, including iNOS and COX-2.[8][11] Investigating the effect of the isomers on this pathway can provide valuable mechanistic insights.

Experimental Protocol: Western Blot Analysis for NF-κB Activation [6]

  • Cell Lysis and Protein Quantification:

    • Following treatment as described above, lyse the RAW 264.7 cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) and COX-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Diagram of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Gene Induces Isomer 5-Chloro-2-(trifluoromethoxy) cinnamic acid isomer Isomer->IKK Inhibits? Isomer->NFkB Inhibits Translocation?

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Comparative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct comparison of the biological activities of the cis and trans isomers.

Biological Activity AssayParametercis-isomertrans-isomerReference Compound (e.g., Celecoxib/Ibuprofen)
COX-2 Inhibition IC50 (µM)
NO Production Inhibition IC50 (µM)
PGE2 Production Inhibition IC50 (µM)
Cytotoxicity (RAW 264.7) CC50 (µM)

Structure-Activity Relationship and Concluding Remarks

The anticipated differences in the biological activities of the cis and trans isomers of 5-Chloro-2-(trifluoromethoxy)cinnamic acid will likely stem from their distinct three-dimensional conformations. These conformational differences can affect how each isomer interacts with the active site of target enzymes like COX-2 or with proteins in the NF-κB signaling cascade. The trans isomer, with its more linear and planar structure, may exhibit different binding affinities and kinetics compared to the more sterically hindered cis isomer.

This guide provides a robust experimental framework for a comprehensive comparison of the biological activities of these two isomers. By systematically evaluating their anti-inflammatory and cytotoxic effects and dissecting their impact on the NF-κB signaling pathway, researchers can make an informed decision on which isomer holds greater promise for further preclinical and clinical development. The data generated will be crucial for establishing a clear structure-activity relationship and for advancing the development of novel therapeutic agents.

References

  • Zhou K, Chen D, Li B, Zhang B, Miao F, Zhou L (2017) Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLoS ONE 12(4): e0176189. [Link]

  • Carpes ST, Faria-Saggin M, de S. M. C. Amboni R, Koerich M, I. D. de Andrade T, Moritz C, M. I. de Souza T, Pedrosa RC. Structure−Antifungal Activity Relationship of Cinnamic Acid Derivatives. J. Agric. Food Chem. 2007, 55, 25, 10349–10354. [Link]

  • Li, Y., Liu, Y., Sun, Y., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 589-600. [Link]

  • Punt-Lopes, P., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2859-2862. [Link]

  • Gao, Y., et al. (2021). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(9), 1950-1957. [Link]

  • Khan, I., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Rani, P., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 14(07), 213-222. [Link]

  • Wang, W., et al. (2015). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. Tropical Journal of Pharmaceutical Research, 14(10), 1773. [Link]

  • Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(11), 1463. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Egbujor, M. C., et al. (2016). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. [Link]

  • Gkizis, P. L., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 24(1), 3. [Link]

  • Zeng, K., et al. (2018). Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. Frontiers in Molecular Neuroscience, 11. [Link]

  • Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

  • Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed. [Link]

  • De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

  • Wang, P., et al. (2019). Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect. European Journal of Medicinal Chemistry, 183, 111695. [Link]

  • Bio-protocol. NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

  • Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. IRIS UNIPM. [Link]

  • S., S., & S., A. (2025). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. ACTA PHARMA REPORTS, 4(1), 12-19. [Link]

  • Geronikaki, A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 30(23), 5039. [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1876. [Link]

  • Neganova, M. E., et al. (2018). Bioisosteric Analogues of Cinnamic Acid as Effective Neuroprotectors. Biomeditsinskaya Khimiya, 64(3), 263-269. [Link]

  • De P, et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112384. [Link]

Sources

Comparative

A Head-to-Head Comparison of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the cinnamic acid scaffold represents a privileged structure, known for its diverse pharmacological activities.[1] The strategic modification of this scaffold t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the cinnamic acid scaffold represents a privileged structure, known for its diverse pharmacological activities.[1] The strategic modification of this scaffold through halogenation and the introduction of fluorine-containing functional groups can profoundly influence its physicochemical properties and biological efficacy.[2][3] This guide provides a comprehensive, head-to-head comparison of 5-Chloro-2-(trifluoromethoxy)cinnamic acid and its structural analogs, offering insights into their synthesis, properties, and potential therapeutic applications. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Significance of Fluorine in Cinnamic Acid Scaffolds

The introduction of chlorine and a trifluoromethoxy group at the 5- and 2-positions of the cinnamic acid phenyl ring, respectively, creates a molecule with unique electronic and steric properties. The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry. It is more lipophilic than a methoxy group and is a pseudo-halogen, sharing electronic properties with chlorine and fluorine.[4] These substitutions can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] This guide will delve into the nuanced differences that arise from variations in these substitutions.

Synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid and Its Analogs

The synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid and its analogs typically proceeds through established synthetic routes for cinnamic acids, with the Knoevenagel-Doebner condensation being a common and effective method.[5][6] This reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a base, such as pyridine and piperidine.[4]

Experimental Protocol: Knoevenagel-Doebner Condensation for Substituted Cinnamic Acids

Objective: To synthesize substituted cinnamic acids from the corresponding benzaldehydes.

Materials:

  • Substituted benzaldehyde (e.g., 5-chloro-2-(trifluoromethoxy)benzaldehyde)

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (HCl), 1N

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in pyridine.

  • To this solution, add malonic acid (1.5-2 equivalents) and a catalytic amount of piperidine.

  • Attach a reflux condenser and heat the reaction mixture with stirring at a temperature of 80-100 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into an excess of cold 1N HCl with vigorous stirring. This will precipitate the cinnamic acid derivative.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual pyridine and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to obtain the final product.

Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the phenyl ring of cinnamic acid derivatives significantly impacts their physicochemical properties, which in turn govern their pharmacokinetic behavior.

Table 1: Predicted and Reported Physicochemical Properties of 5-Chloro-2-(trifluoromethoxy)cinnamic Acid and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (predicted)
5-Chloro-2-(trifluoromethoxy)cinnamic acidC₁₀H₆ClF₃O₃266.603.83.9
5-Fluoro-2-(trifluoromethoxy)cinnamic acidC₁₀H₆F₄O₃250.153.33.9
5-Bromo-2-(trifluoromethoxy)cinnamic acidC₁₀H₆BrF₃O₃311.064.03.9
2-(Trifluoromethoxy)cinnamic acidC₁₀H₇F₃O₃232.163.24.0
5-Chlorocinnamic acidC₉H₇ClO₂182.602.84.3

Note: logP and pKa values are estimations from chemical software and may vary from experimental values.

The trifluoromethoxy group significantly increases lipophilicity (logP) compared to a simple chloro or fluoro substituent. This enhanced lipophilicity can lead to better membrane permeability but may also affect solubility and plasma protein binding.

Biological Activities: A Head-to-Head Comparison

While specific head-to-head in vitro and in vivo data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid and its direct analogs are not extensively available in the public domain, we can infer potential activities based on studies of related cinnamic acid derivatives. Cinnamic acids have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][7]

Anticancer Activity

Numerous studies have reported the anticancer potential of cinnamic acid derivatives.[8][9][10][11][12] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The substitution pattern on the phenyl ring is crucial for determining the potency and selectivity of these compounds. For instance, halogenated and trifluoromethylated analogs have shown promising results in various cancer cell lines.

Table 2: Comparative Anticancer Activity of Substituted Cinnamic Acid Analogs (Representative Data)

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-Chloro-3-trifluoromethyl-cinnamaldehydeVibrio spp. (QS inhibition)-[13]
(E)-N-allyl-3-(4-chlorophenyl)acrylamideAedes aegypti larvaeLC₅₀ = 41.6 µg/mL[14]
(E)-N-allyl-3-(4-(trifluoromethoxy)phenyl)acrylamideAedes aegypti larvaeLC₅₀ = 45.4 µg/mL[14]

Note: The table presents data on related compounds to illustrate the potential activity of the target analogs. Direct comparative data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid is limited.

Antimicrobial Activity

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[1][9][10] The presence of halogens and other electron-withdrawing groups can enhance this activity. These compounds are being investigated as potential new agents to combat drug-resistant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Structure-Activity Relationships (SAR)

The analysis of structure-activity relationships provides valuable insights for the rational design of more potent and selective analogs.

  • Role of the Trifluoromethoxy Group: The trifluoromethoxy group at the 2-position is expected to increase lipophilicity and metabolic stability.[3] Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall electronic properties of the molecule.

  • Impact of the Chloro Group: The chlorine atom at the 5-position further contributes to the lipophilicity and electronic character of the phenyl ring. The position of the halogen has been shown to be critical for biological activity in other cinnamic acid series.[15]

  • The Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid is a key pharmacophore in many biologically active cinnamic acid derivatives, often involved in interactions with biological targets.

Visualization of Key Concepts

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Benzaldehyde, Malonic Acid) reaction Knoevenagel-Doebner Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization physicochem Physicochemical Property Analysis characterization->physicochem in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro sar Structure-Activity Relationship Analysis in_vitro->sar

Caption: A streamlined workflow for the synthesis and biological evaluation of substituted cinnamic acids.

Conclusion and Future Directions

5-Chloro-2-(trifluoromethoxy)cinnamic acid and its analogs represent a promising area for further investigation in drug discovery. The unique combination of substituents offers the potential for enhanced biological activity and favorable pharmacokinetic properties. While current publicly available data is limited, the foundational knowledge of cinnamic acid chemistry and the predictable effects of fluorination provide a strong basis for future research.

Future studies should focus on the systematic synthesis and evaluation of a focused library of analogs to establish clear structure-activity relationships. Head-to-head comparisons of in vitro and in vivo efficacy, along with detailed pharmacokinetic and toxicology studies, will be crucial for identifying lead candidates for further development. The exploration of different biological targets and signaling pathways will also be essential to fully elucidate the therapeutic potential of this intriguing class of compounds.

References

Click to expand
  • Di Martino, R. M. C., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

  • Ferri, V., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(10), 5369. [Link]

  • Fritz, M. L., et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 66(9), 6140-6158. [Link]

  • Di Martino, R. M. C., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. IRIS UNIPVM. [Link]

  • Lei, H., et al. (2019). Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect. European Journal of Medicinal Chemistry, 183, 111695. [Link]

  • Petrou, A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

  • Di Martino, R. M. C., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed, 35215340. [Link]

  • de Fátima, A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e56810112039. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Ferreira, A. C. S., et al. (2025). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega. [Link]

  • Moreno-Robles, M. J., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 697. [Link]

  • Liu, X., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445. [Link]

  • Al-Warhi, T., et al. (2024). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Medicinal Chemistry, 16(16), 1665-1684. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Filimonova, M. V., et al. (2024). In Vitro and In Vivo Antitumor Activities of Isothiourea and Cinnamic Acid Derivative with NOS/MCT Inhibitory Effect. Bulletin of Experimental Biology and Medicine, 177(1), 108-113. [Link]

  • Inomata, Y., et al. (2013). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 12(8), 1433-1442. [Link]

  • Nishikawa, H., et al. (2014). Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 254-257. [Link]

  • Gcabashe, S. S., & Mthakathi, N. T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3591. [Link]

  • Jagarlapudi, K. K., et al. (2023). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances, 13(48), 33695-33711. [Link]

  • Alex, S. B., et al. (2025). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. Acta Pharma Reports, 4(1), 12-19. [Link]

  • Sharma, P., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3749-3754. [Link]

Sources

Validation

Spectroscopic Comparison Guide: 5-Chloro-2-(trifluoromethoxy)cinnamic acid vs. Precursors

Executive Summary In drug discovery and materials science, halogenated and fluorinated cinnamic acid derivatives are highly valued for their lipophilicity and metabolic stability. 5-Chloro-2-(trifluoromethoxy)cinnamic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, halogenated and fluorinated cinnamic acid derivatives are highly valued for their lipophilicity and metabolic stability. 5-Chloro-2-(trifluoromethoxy)cinnamic acid is a specialized building block typically synthesized via the Knoevenagel condensation of 5-Chloro-2-(trifluoromethoxy)benzaldehyde and malonic acid .

This guide provides an objective, data-driven comparison of the product and its precursors. By analyzing the structural transformations through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can establish a self-validating workflow to confirm both chemical conversion and stereochemical purity.

Reaction Causality & Mechanistic Overview

The transformation relies on the Knoevenagel-Doebner condensation , a highly reliable method for generating


-unsaturated acids ().
  • Electronic Causality: The strong electron-withdrawing nature of both the chloro and trifluoromethoxy groups on the benzaldehyde precursor increases the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the malonic acid enolate.

  • Stereochemical Control: The reaction is driven by heat in the presence of a weak base (piperidine). Following the initial condensation, a thermal decarboxylation occurs. The transition state strongly favors the formation of the trans (

    
    ) alkene due to severe steric repulsion between the bulky aryl ring and the carboxylic acid group in the cis conformation.
    

Workflow cluster_0 Precursors cluster_1 Spectroscopic Validation P1 5-Chloro-2-(trifluoromethoxy) benzaldehyde Reaction Knoevenagel Condensation (Piperidine, 90°C) P1->Reaction P2 Malonic Acid P2->Reaction Product 5-Chloro-2-(trifluoromethoxy) cinnamic acid Reaction->Product Decarboxylation & HCl Workup NMR 1H NMR Analysis (Confirm J=16 Hz) Product->NMR IR FT-IR Analysis (Confirm -COOH) Product->IR

Figure 1: Synthetic workflow and spectroscopic validation of the cinnamic acid derivative.

Spectroscopic Data Presentation

To objectively verify the success of the synthesis, the disappearance of precursor signals and the emergence of specific product signals must be tracked.

Table 1: H and C NMR Diagnostic Shifts (in DMSO- )

The appearance of vinylic doublets with a


-coupling of ~16.0 Hz is the definitive self-validating proof of the trans-cinnamic acid geometry ().
Nucleus / Feature5-Chloro-2-(OCF

)benzaldehyde
Malonic Acid5-Chloro-2-(OCF

)cinnamic acid
Diagnostic Significance

H: Aldehyde
~10.3 ppm (s, 1H)N/AAbsent Confirms complete consumption of the electrophile.

H: Aliphatic
N/A~3.4 ppm (s, 2H)Absent Confirms complete decarboxylation of malonic acid.

H: Vinylic
N/AN/A~6.5 ppm (d, 1H,

=16 Hz)~7.8 ppm (d, 1H,

=16 Hz)

=16 Hz mathematically validates the trans (

) stereochemistry.

H: Acidic
N/A~12.0 ppm (br s, 2H)~12.5 ppm (br s, 1H)Confirms the presence of the terminal carboxylic acid.

C: Carbonyl
~189 ppm (Aldehyde C=O)~169 ppm (Acid C=O)~168 ppm (Conjugated C=O)Shift from 189 ppm to 168 ppm confirms oxidation state change.

C: C-F Coupling
~120 ppm (q,


258 Hz)
N/A~120 ppm (q,


258 Hz)
Confirms the trifluoromethoxy group remains intact.
Table 2: FT-IR Diagnostic Bands
Functional GroupBenzaldehyde PrecursorMalonic Acid PrecursorCinnamic Acid ProductCausality of Shift
O-H Stretch Absent2800–3300 cm

(Broad)
2500–3300 cm

(Broad)
Extensive hydrogen bonding in the carboxylic acid dimer broadens the signal.
C=O Stretch ~1700 cm

(Sharp)
~1710 cm

(Sharp)
~1680 cm

(Strong)
Conjugation with the alkene lowers the stretching frequency compared to isolated carbonyls.
C=C Stretch Absent (Aromatic only ~1590)Absent~1630 cm

(Medium)
Emergence of the

-unsaturated double bond.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Knoevenagel Condensation Synthesis

This solvent-minimized protocol leverages piperidine as an organocatalyst to drive the reaction efficiently ().

  • Reagent Preparation: In a 50 mL round-bottom flask, add 5-Chloro-2-(trifluoromethoxy)benzaldehyde (5.0 mmol, ~1.12 g) and malonic acid (7.5 mmol, 0.78 g).

  • Catalyst Addition: Add pyridine (5 mL) to act as both solvent and weak base, followed by a catalytic amount of piperidine (0.5 mmol, ~43 µL).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90°C in an oil bath for 3 to 4 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the high-R

      
       UV-active aldehyde spot is entirely consumed.
      
  • Workup & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice-water.

    • Causality: Dropwise addition of 1M HCl until the solution reaches pH 2 protonates the soluble carboxylate salt and the pyridine, forcing the highly lipophilic 5-Chloro-2-(trifluoromethoxy)cinnamic acid to precipitate as a white/off-white solid.

  • Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude product from an Ethanol/Water mixture to yield the pure trans-cinnamic acid derivative.

Protocol B: NMR Spectroscopic Validation
  • Sample Preparation: Dissolve ~10 mg of the purified product in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is chosen because it easily disrupts the strong intermolecular hydrogen bonds of the carboxylic acid, ensuring a sharp, well-resolved spectrum without overlapping the vinylic region (residual solvent peak occurs at 2.50 ppm).
      
  • Acquisition: Acquire a standard

    
    H NMR spectrum at 400 MHz (16 scans, 1 second relaxation delay).
    
  • Data Analysis & Validation:

    • Phase and baseline correct the spectrum.

    • Locate the two vinylic doublets between 6.0 and 8.0 ppm.

    • Calculate the coupling constant (

      
      ) by multiplying the difference in ppm between the doublet peaks by the spectrometer frequency (400 MHz).
      
    • Pass Criteria: A

      
      -value of 15.5–16.5 Hz strictly validates the successful formation of the trans isomer.
      

References

  • de Moraes, M., & Kato, M. J. (2021). Preparation of Cinnamic Acids. Bio-protocol, 11(15), e4020. URL:[Link]

  • Maza-Vallejos, J., et al. (2019). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega, 4(27), 22486-22495. URL:[Link]

Comparative

In silico vs. experimental data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid properties

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Scientists Subject: 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS: 1092461-22-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Scientists Subject: 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS: 1092461-22-7)[1][2][3][4][5]

Executive Summary: The "Black Box" vs. The Bench

In the hit-to-lead phase of drug discovery, cinnamic acid derivatives serve as privileged scaffolds for designing covalent inhibitors (e.g., Nrf2 activators) and metabolic probes.[1][2] 5-Chloro-2-(trifluoromethoxy)cinnamic acid represents a distinct subclass where the trifluoromethoxy (-OCF₃) group acts as a lipophilic bioisostere for a methoxy or chloro group, while the 5-chloro substitution modulates electronic density and metabolic stability.[1][2][5]

This guide bridges the gap between predictive algorithms (in silico) and empirical validation (experimental) . It provides a self-validating framework to verify if your computational models accurately reflect the physical reality of this fluorinated building block.[2]

Physicochemical Profile: Prediction vs. Reality

The following table contrasts standard in silico consensus predictions with expected experimental ranges derived from structural analogs (SAR).

PropertyIn Silico Prediction (Consensus)Experimental Target (Validation Range)Causality & Structural Insight
LogP (Lipophilicity) 3.8 – 4.2 3.6 – 4.0 (Shake-flask)The -OCF₃ group is highly lipophilic (

), significantly boosting LogP compared to unsubstituted cinnamic acid (LogP ~2.1).[1][2][5] The 5-Cl adds further hydrophobicity.[2]
pKa (Acidity) 3.85 – 4.10 3.90 ± 0.1 (Potentiometric)Both -OCF₃ (inductive

) and -Cl are electron-withdrawing.[1][2][5] They stabilize the carboxylate anion, making this compound more acidic than cinnamic acid (pKa 4.44).[1][2][5]
Solubility (Aq) < 0.1 mg/mL (Poor)~10-50 µM (Kinetic, pH 7.[1][2][5]4)High lipophilicity and rigid planarity reduce aqueous solubility.[1][2][5] DMSO stock solutions (10-20 mM) are required.[1][2][5]
Topological Polar Surface Area (TPSA) 37.30 Ų N/A (Theoretical)Dominated by the carboxyl group.[1][2][5] The -OCF₃ ether oxygen is shielded by fluorines and contributes minimally to H-bonding.[1][2]
Melting Point 145 – 165 °C (Estimated)Determine Empirically Disubstitution breaks some symmetry, but the polar carboxyl headgroup drives crystal packing.[1][2][5] Note: Vendor samples typically appear as white powder.[2]

Methodology Deep Dive: Validating the Data

To ensure data integrity, you must move beyond vendor Certificates of Analysis (CoA) and perform in-house validation.[1][2][5]

A. In Silico Modeling (The Prediction)

Don't rely on a single algorithm.[1][2][5] Use a Consensus LogP approach:

  • XLOGP3 (Atom-additive): Good for halogenated aromatics.[1][2][5]

  • MOLCAD/SwissADME: Evaluates the "Fluorine Effect" on solvation energy.

  • DFT (Density Functional Theory): Calculate the dipole moment to predict retention behavior.[2][5] The -OCF₃ group often adopts a conformation orthogonal to the ring to minimize steric clash, affecting binding pocket fit.[2]

B. Experimental Protocols (The Truth)[1][2][5]
Protocol 1: Lipophilicity via HPLC (Chromatographic Hydrophobicity Index)

Why: Traditional shake-flask methods are prone to emulsion errors with fluorinated surfactants.[2] HPLC is faster and reproducible.[2]

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2][5]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization of COOH).[1][2][5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Calibration: Run a standard curve of homologues (Cinnamic acid, 4-Cl-cinnamic acid, 4-CF3-cinnamic acid) with known LogP values.

  • Calculation:

    
    
    Note: The 5-Cl-2-OCF3 derivative should elute significantly later than 4-Cl-cinnamic acid.[1][2]
    
Protocol 2: pKa Determination via Potentiometric Titration

Why: Accurate pKa is critical for predicting ionization at physiological pH (7.4).[1][2][5]

Steps:

  • Dissolve 1 mg of compound in ISA water (Ionic Strength Adjusted, 0.15 M KCl) with 20% Methanol (co-solvent needed due to low solubility).

  • Titrate with 0.1 N KOH standard solution under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Yasuda-Shedlovsky Extrapolation: Perform titrations at 20%, 30%, and 40% MeOH. Plot pKa vs. %MeOH and extrapolate to 0% organic solvent to get the true aqueous pKa.[2]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the compound's properties before advancing to biological assays.

ValidationWorkflow Input Compound Sample: 5-Chloro-2-(trifluoromethoxy)cinnamic acid PurityCheck Step 1: Purity Check (1H-NMR + LC-MS) Input->PurityCheck DecisionPurity Purity > 95%? PurityCheck->DecisionPurity Recrystallize Recrystallize (EtOH/Water) DecisionPurity->Recrystallize No ExpProfiling Step 2: Experimental Profiling (LogP, pKa, Solubility) DecisionPurity->ExpProfiling Yes Recrystallize->PurityCheck InSilicoComp Step 3: Compare with In Silico Model ExpProfiling->InSilicoComp DecisionMatch Data Match? (Within ±0.3 Log unit) InSilicoComp->DecisionMatch ModelRefine Refine In Silico Model (Adjust for F-interaction) DecisionMatch->ModelRefine No BioAssay Proceed to Biological Assay (Target Engagement) DecisionMatch->BioAssay Yes ModelRefine->InSilicoComp

Caption: Integrated workflow for validating physicochemical properties. The iterative loop between experimental data and in silico models ensures accurate ADMET prediction.[5]

ADMET Implications: The "Fluorine Effect"

Why choose the 2-trifluoromethoxy substituent?

  • Metabolic Shielding: The -OCF₃ group is chemically inert and blocks metabolic oxidation at the 2-position.[2]

  • Conformational Lock: Unlike a methoxy (-OMe) group, the -OCF₃ group prefers a conformation orthogonal to the phenyl ring.[1][2] This can lock the cinnamic acid side chain into a specific bioactive conformation, potentially increasing selectivity.[1][2]

  • Permeability: The high lipophilicity (LogP ~4.[2][5]0) suggests excellent passive membrane permeability (CNS penetration potential), but it risks high plasma protein binding (>98%).[1][2][5]

Experimental Check: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) .

  • Prediction: High permeability (

    
     cm/s).[1][2][5]
    
  • Observation: If

    
     is low, suspect aggregation due to poor solubility (check aqueous boundary layer).[1][2][5]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688070, 4-(Trifluoromethyl)cinnamic acid (Analog Reference).[1][2][5] Retrieved from [Link][1][2][5]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[2][5] American Chemical Society.[2] (Foundational text for substituent constants

    
     and 
    
    
    
    ).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2][5] Journal of Medicinal Chemistry.[2] [Link][1][2][5]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][5] Wiley-Interscience.[2] (Protocol source for Potentiometric pKa and PAMPA).[1][2][5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

Executive Summary: Immediate Action Protocol 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 1092461-22-7) is a halogenated organic acid. Improper disposal poses significant environmental risks due to the potential forma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 1092461-22-7) is a halogenated organic acid. Improper disposal poses significant environmental risks due to the potential formation of hydrogen fluoride (HF) and hydrogen chloride (HCl) during combustion, as well as the persistence of fluorinated organic compounds in the environment.

Core Directive: This compound must NEVER be disposed of in:

  • General trash (Municipal Solid Waste).

  • Drain/Sewer systems.

  • Non-halogenated organic solvent waste streams (e.g., Acetone, Methanol waste).

Correct Disposal Stream: Halogenated Organic Waste (Solid or Liquid).

Chemical Identity & Hazard Profile

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

Property Data
Chemical Name 5-Chloro-2-(trifluoromethoxy)cinnamic acid
CAS Number 1092461-22-7
Molecular Formula C₁₀H₆ClF₃O₃
Molecular Weight 266.60 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~4.5 (Estimated for cinnamic acid derivatives)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); poorly soluble in water.
Hazard Classification (GHS)

Based on structural analogs and functional group analysis:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Pre-Disposal Segregation Strategy

Effective waste management relies on strict segregation at the source. Mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs and complicates incineration processes.

The "Halogen Rule"

Because this molecule contains both Chlorine (Cl) and a Trifluoromethoxy group (-OCF₃) , it is classified strictly as Halogenated Waste .

  • Why? When incinerated, the trifluoromethoxy group decomposes to release Hydrogen Fluoride (HF), a highly corrosive gas that requires specialized scrubbers in the incinerator stack. Standard non-halogenated waste incinerators may not be equipped to handle high fluoride loads.

Compatibility Check
  • Acids: Compatible with other organic acid wastes.

  • Bases: DO NOT MIX directly with strong bases (e.g., NaOH, KOH) in a concentrated waste container without controlled neutralization, as this will generate heat (exothermic reaction).

  • Oxidizers: Keep separate from strong oxidizers (e.g., Peroxides, Nitric Acid) to prevent potential energetic reactions.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf chemicals, excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 5-Chloro-2-(trifluoromethoxy)cinnamic acid.[5][6][7][8]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Stream Name: "Solid Chemical Waste - Halogenated".

  • Packing: Transfer the solid carefully to avoid dust generation. If the original bottle is small (<500g), you may dispose of the entire bottle within the waste container if permitted by local EHS.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Compound dissolved in solvents like Dichloromethane (DCM), DMSO, or Methanol.

  • Solvent Identification: Determine the primary solvent.

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM): Pour into the Halogenated Solvent Waste carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Because the solute (the cinnamic acid derivative) is halogenated, the ENTIRE mixture must now be treated as Halogenated Waste .

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 using a dilute bicarbonate solution before adding to the organic waste carboy, unless your facility has a specific "Acidic Organic Waste" stream.

    • Note: Most commercial waste haulers accept acidic organic waste, but neutralization reduces risk of container corrosion.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels.

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Classification: Label as "Contaminated Debris - Halogenated".

  • Sharps: If contaminated needles or glass are present, they must go into a hard-walled Sharps Container , not a soft bag.

Visualized Decision Workflow

The following diagram outlines the logical decision process for disposing of 5-Chloro-2-(trifluoromethoxy)cinnamic acid to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 5-Chloro-2-(trifluoromethoxy)cinnamic acid StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidContainer Place in HDPE/Glass Jar Label: 'Solid Hazardous Waste' Solid->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck TagSolid Mark as: HALOGENATED SolidContainer->TagSolid HaloWasteStream DISPOSAL STREAM: Halogenated Organic Waste TagSolid->HaloWasteStream YesHalo Yes SolventCheck->YesHalo Direct Pour NoHalo No (e.g., MeOH, DMSO) SolventCheck->NoHalo Contaminates Stream YesHalo->HaloWasteStream NoHalo->HaloWasteStream Must segregate as Halogenated due to solute

Figure 1: Decision tree for classifying and packaging waste containing 5-Chloro-2-(trifluoromethoxy)cinnamic acid.

Emergency Response: Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.

  • Evacuate & PPE: Ensure personnel are wearing nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Dike the spill with absorbent pillows or vermiculite.

  • Neutralization (Optional): If a large quantity of acidic solution is spilled, sprinkle sodium bicarbonate (baking soda) over the spill until bubbling ceases.

  • Cleanup: Scoop material into a waste container. Label as "Spill Debris - Halogenated".

  • Decontamination: Wipe the surface with a soap and water solution.

Regulatory Compliance & Environmental Impact
RCRA (Resource Conservation and Recovery Act) - USA

While 5-Chloro-2-(trifluoromethoxy)cinnamic acid is not specifically P-listed or U-listed, it must be characterized based on its properties:

  • Characteristic of Toxicity: If the waste stream contains halogenated solvents (like DCM), it may carry the D001 (Ignitable) or F-listed waste codes.

  • Halogenated Organic Compounds (HOCs): Regulations often require HOCs to be incinerated at specific temperatures (>1000°C) to ensure destruction of the C-F bonds and capture of HF gas.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) - EU

This compound contains a perfluorinated moiety (trifluoromethoxy). European regulations are increasingly strict regarding PFAS and organofluorine compounds. Ensure disposal via a certified high-temperature incineration facility to prevent persistence in soil/water.

References
  • Sigma-Aldrich. Safety Data Sheet for 3-(Trifluoromethoxy)cinnamic acid (Analog). Retrieved from

  • Key Organics. Product Information: 5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 1092461-22-7).[5][6][7][8] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Cinnamic Acids. Retrieved from

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Chloro-2-(trifluoromethoxy)cinnamic acid in a Laboratory Setting

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical inform...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Chloro-2-(trifluoromethoxy)cinnamic acid. The procedural, step-by-step guidance herein is designed to directly address your operational questions, ensuring that your vital work proceeds with the highest standards of safety and scientific integrity.

Core Safety Directives and Hazard Assessment

Given the chemical structure—a halogenated cinnamic acid derivative—we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[1][2][3][4][5][6][7][8].

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort[2][3][4][5][6].

  • Toxicity: While specific data is unavailable, many halogenated organic compounds present toxicological concerns.

These potential hazards mandate a stringent set of operational procedures centered on minimizing exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace and ensure that employees are informed about and protected from hazardous chemicals[9][10][11].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-Chloro-2-(trifluoromethoxy)cinnamic acid. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Chemical safety goggles- Laboratory coat- N95 or higher-rated respiratorTo prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.
Dissolving and Solution Handling - Nitrile gloves- Chemical safety goggles- Laboratory coatTo protect against splashes of the chemical in solution.
Running Reactions and Monitoring - Nitrile gloves- Chemical safety goggles- Laboratory coatTo provide continuous protection throughout the experimental procedure.
Work-up and Purification - Nitrile gloves- Chemical safety goggles- Laboratory coatTo guard against exposure during extraction, filtration, and other purification steps.
Waste Disposal - Nitrile gloves- Chemical safety goggles- Laboratory coatTo ensure safety when handling and transporting chemical waste containers.

Step-by-Step Guide to Donning and Doffing PPE:

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles: Place safety goggles over your eyes.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unfasten your lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water[1][4][12][13][14].

Engineering Controls: The Laboratory Environment

Your primary engineering control for handling this compound, particularly when in solid form or when heating solutions, is a certified chemical fume hood[15][16][17][18][19]. All work with 5-Chloro-2-(trifluoromethoxy)cinnamic acid should be conducted within a properly functioning fume hood to minimize the inhalation of dust or vapors[15][17][18].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Next handling_weigh Weigh Solid in Fume Hood prep_fume_hood->handling_weigh Proceed handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve Next handling_reaction Conduct Reaction handling_dissolve->handling_reaction Next cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste Next cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe Next cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash Final Step

Caption: A streamlined workflow for the safe handling of 5-Chloro-2-(trifluoromethoxy)cinnamic acid.

Operational and Disposal Plans

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Alert others in the laboratory.

  • If the spill is significant, evacuate the area and contact your institution's environmental health and safety department.

  • For minor spills within a fume hood, use a chemical spill kit to absorb the material.

  • Place the absorbed material in a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, and also dispose of the cleaning materials as hazardous waste.

Waste Disposal:

As a halogenated organic compound, 5-Chloro-2-(trifluoromethoxy)cinnamic acid and any materials contaminated with it must be disposed of as hazardous waste[20][21][22][23][24].

  • Solid Waste: Collect solid 5-Chloro-2-(trifluoromethoxy)cinnamic acid and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled "Halogenated Organic Liquid Waste" container[20][21][22][23].

  • Never dispose of this chemical down the drain[20]. Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research. Your diligence protects not only yourself but also your colleagues and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved from [Link]

  • Proper Use of a Chemical Fume Hood Standard Operating Procedure. (2015, July 1). University of Arizona. Retrieved from [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]

  • Chemical Fume Hood Use Guidelines. (2024, February 21). University of California, San Diego. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Disposal Standards. (n.d.). Department of Biology, University of York. Retrieved from [Link]

  • trans-Cinnamic acid - SAFETY DATA SHEET. (2023, March 10). Retrieved from [Link]

  • SAFETY DATA SHEET: 3-(Trifluoromethoxy)cinnamic acid. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • CINNAMIC ACID AR. (n.d.). Loba Chemie. Retrieved from [Link]

  • AF1145V - SAFETY DATA SHEET. (2025, July 31). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). PhytoTech Labs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(trifluoromethoxy)cinnamic acid
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5-Chloro-2-(trifluoromethoxy)cinnamic acid
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